Ethyldiphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIAOOSKMHJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073207 | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-01-2 | |
| Record name | Ethyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-01-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, ethyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyldiphenylphosphine, a versatile organophosphorus compound. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern organic synthesis.
Introduction
This compound (CAS No. 607-01-2) is an organophosphorus compound widely utilized as a ligand in transition metal-catalyzed reactions.[1] Its unique steric and electronic properties, derived from the presence of two phenyl groups and one ethyl group attached to a central phosphorus atom, make it a valuable tool in facilitating a variety of chemical transformations, including cross-coupling reactions. This guide serves as a detailed resource for professionals in research and development who employ or are considering the use of this reagent.
Properties of this compound
The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 607-01-2 |
| Molecular Formula | C₁₄H₁₅P[2] |
| Molecular Weight | 214.24 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 293 °C (lit.); 157 °C at 15 mmHg[1] |
| Density | 1.048 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.614 (lit.) |
| Solubility | Limited solubility in water. Soluble in many organic solvents. |
Table 2: Safety and Handling Information
| Identifier | Information |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| Signal Word | Warning |
| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] |
| Incompatibilities | Strong oxidizing agents, halogens.[3] |
| Reactivity | Air-sensitive; can oxidize to this compound oxide.[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as a multiplet in the downfield region. The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling to the phosphorus atom.
-
³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds.[5] For this compound, a single peak is expected in the region characteristic of tertiary phosphines. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[2]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl rings and the two carbons of the ethyl group.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a common cross-coupling reaction.
A common method for the synthesis of tertiary phosphines involves the reaction of a chlorophosphine with an organometallic reagent.
-
Reaction: Chlorodiphenylphosphine (B86185) + Ethylmagnesium bromide → this compound + Magnesium bromide chloride
-
Materials:
-
Chlorodiphenylphosphine
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of chlorodiphenylphosphine in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
This compound can serve as a ligand in the Heck reaction, which forms a carbon-carbon bond between an unsaturated halide and an alkene.[6]
-
Reaction: Aryl halide + Alkene → Substituted alkene
-
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (B1210297) (catalyst precursor)
-
This compound (ligand)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
In a Schlenk flask, combine palladium(II) acetate and this compound (typically in a 1:2 to 1:4 molar ratio) in the solvent under an inert atmosphere.
-
Add the aryl halide, the alkene, and the base to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (often 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Logical and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.
References
Ethyldiphenylphosphine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyldiphenylphosphine, a versatile organophosphorus compound with significant applications in chemical synthesis and catalysis. Its utility as a ligand in various metal-catalyzed reactions makes it a crucial reagent in the fields of pharmaceutical development and materials science.
Core Properties of this compound
This compound, also known as diphenylethylphosphine, is recognized for its role as a ligand in a multitude of catalytic processes.[1][2] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅P[1][3] |
| Molecular Weight | 214.24 g/mol [2][3][4] |
| CAS Number | 607-01-2[1][2][4] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 1.048 g/mL at 25 °C[4] |
| Boiling Point | 293 °C[4] |
| Refractive Index | n20/D 1.614[4] |
Applications in Synthesis and Catalysis
This compound is extensively used as a ligand in a variety of metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. These reactions include:
-
Buchwald-Hartwig Cross-Coupling[4]
-
Heck Reaction[4]
-
Hiyama Coupling[4]
-
Negishi Coupling[4]
-
Sonogashira Coupling[4]
-
Stille Coupling[4]
-
Suzuki-Miyaura Coupling[4]
The phosphorus atom in this compound possesses a lone pair of electrons, which it can donate to a metal center to form a coordination complex. This interaction modifies the electronic and steric properties of the metal catalyst, thereby influencing its reactivity, selectivity, and efficiency in the aforementioned reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application of this compound as a ligand.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound Oxide
A common derivative of this compound is its oxide, this compound oxide. The synthesis of this compound can serve as a representative experimental protocol. This compound oxide is a useful reactant for various transformations, including the synthesis of ketones and the reduction back to tertiary phosphines.[5]
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 30% solution of hydrogen peroxide dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, add dichloromethane to the mixture.
-
Wash the organic layer with water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound oxide.
-
The crude product can be further purified by recrystallization or column chromatography.
Signaling Pathway Involvement
While this compound itself is not directly involved in biological signaling pathways, the compounds synthesized using it as a ligand often are. Many kinase inhibitors and other targeted therapies developed for cancer and other diseases are synthesized via cross-coupling reactions where phosphine (B1218219) ligands play a critical role. The logical relationship is depicted below.
Caption: Role of this compound in the drug development process.
References
An In-depth Technical Guide to the Synthesis of Ethyldiphenylphosphine from Chlorodiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyldiphenylphosphine from chlorodiphenylphosphine (B86185), a critical process for obtaining a versatile phosphine (B1218219) ligand used in various catalytic and synthetic applications. The primary focus of this document is the widely employed Grignard reaction, with detailed experimental protocols and data. An alternative synthesis route using an organolithium reagent is also discussed. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the detailed knowledge required to perform this synthesis efficiently and safely.
Core Synthesis Pathway: The Grignard Reaction
The most common and reliable method for the synthesis of this compound is the nucleophilic substitution of the chlorine atom in chlorodiphenylphosphine with an ethyl group from a Grignard reagent, specifically ethylmagnesium bromide.[1] This reaction is typically performed in an anhydrous ethereal solvent under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with water or oxygen.
The overall reaction can be represented as follows:
(C₆H₅)₂PCl + C₂H₅MgBr → (C₆H₅)₂PC₂H₅ + MgBrCl
This method is favored for its high yields and the ready availability of the starting materials.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound via the Grignard route.
1. Preparation of Ethylmagnesium Bromide (Grignard Reagent)
A detailed procedure for the in-situ preparation of ethylmagnesium bromide is crucial for the success of the main reaction.
-
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
A small crystal of iodine is added to the magnesium to activate the surface.
-
A small amount of a solution of ethyl bromide in anhydrous diethyl ether or THF is added from the dropping funnel to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
The remaining ethyl bromide solution is added dropwise at a rate that maintains a steady reflux.[2]
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting grey-black solution is the ethylmagnesium bromide reagent.
-
2. Synthesis of this compound
-
Materials:
-
Chlorodiphenylphosphine
-
Freshly prepared ethylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a separate flame-dried, three-necked flask under an inert atmosphere, a solution of chlorodiphenylphosphine in anhydrous THF is prepared and cooled to -10 °C in an ice-salt bath.
-
The freshly prepared ethylmagnesium bromide solution (1.1 to 1.3 equivalents) is added dropwise to the stirred solution of chlorodiphenylphosphine, maintaining the temperature at -10 °C.
-
After the addition is complete, the reaction mixture is stirred for 12 hours and allowed to warm to room temperature.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorodiphenylphosphine | 1.0 g (4.532 mmol) | [1] |
| Ethylmagnesium Bromide (1.0 M in THF) | 5.9 mL (5.892 mmol, 1.3 equiv) | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF (15-20 mL) | [1] |
| Reaction Temperature | -10 °C to room temperature | [1] |
| Reaction Time | 12 hours | [1] |
| Product | ||
| This compound (crude) | Colorless liquid | [1] |
| Yield | 739 mg (76%) | [1] |
Purification
The crude this compound can be purified by either vacuum distillation or flash column chromatography.
-
Vacuum Distillation:
-
Boiling Point: 157 °C at 15 mmHg.[4]
-
Procedure: The crude product is transferred to a distillation flask and distilled under reduced pressure. A short Vigreux column can be used to improve separation.[2] It is crucial to perform the distillation under an inert atmosphere to prevent oxidation of the phosphine.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Eluent: A non-polar/polar solvent system is used. Common eluents for tertiary phosphines include mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and hexane.[5][6] The optimal eluent can be determined by thin-layer chromatography (TLC).
-
Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto a pre-packed silica gel column. The product is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to isolate the pure this compound.
-
Alternative Synthesis Pathway: Using Organolithium Reagents
An alternative method for the synthesis of this compound involves the use of an organolithium reagent, such as ethyllithium (B1215237). Organolithium reagents are generally more reactive than Grignard reagents and can offer advantages in certain situations.
The overall reaction is as follows:
(C₆H₅)₂PCl + C₂H₅Li → (C₆H₅)₂PC₂H₅ + LiCl
Experimental Protocol (General)
-
Materials:
-
Chlorodiphenylphosphine
-
Ethyllithium solution in a suitable solvent (e.g., pentane, cyclohexane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A solution of chlorodiphenylphosphine in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to a low temperature (typically -78 °C).
-
The ethyllithium solution is added dropwise to the stirred solution of chlorodiphenylphosphine.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched and worked up in a similar manner to the Grignard procedure.
-
Visualizations
Signaling Pathway of the Grignard Reaction
Caption: Flowchart of the Grignard reaction for this compound synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
Organophosphorus compounds can be toxic and should be handled with appropriate safety measures.[7][8][9][10]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and other protic sources.
-
Chlorodiphenylphosphine is corrosive and has a pungent odor.[11] Avoid inhalation and contact with skin and eyes.
By following the detailed protocols and safety guidelines outlined in this technical guide, researchers can confidently and safely synthesize this compound for their research and development needs.
References
- 1. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. epfl.ch [epfl.ch]
Core Principles of Ethyldiphenylphosphine Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyldiphenylphosphine ((C₂H₅)P(C₆H₅)₂) is a versatile organophosphorus compound that serves as a crucial building block and ligand in a multitude of chemical transformations. Its reactivity is characterized by the nucleophilic and reducing nature of the trivalent phosphorus atom, its ability to coordinate to transition metals, and its susceptibility to oxidation and quaternization. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound, including its synthesis, core reactions, and its significant role in catalysis. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound and its corresponding oxide is presented below. This data is essential for its identification, handling, and characterization in experimental settings.
Table 1: Physical and Chemical Properties
| Property | This compound | This compound Oxide |
| Chemical Formula | C₁₄H₁₅P | C₁₄H₁₅OP |
| Molecular Weight | 214.24 g/mol | 230.24 g/mol [1] |
| Appearance | Clear, colorless liquid[2] | Solid[2] |
| Boiling Point | 293 °C (lit.)[3] | - |
| Melting Point | - | 120-125 °C (lit.)[2] |
| Density | 1.048 g/mL at 25 °C (lit.)[3] | - |
| Refractive Index (n20/D) | 1.614 (lit.)[3] | - |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
| CAS Number | 607-01-2 | 1733-57-9[1] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | This compound Oxide |
| ³¹P NMR (CDCl₃, ppm) | δ -11.46[4] | - |
| ¹H NMR (CDCl₃, ppm) | δ 7.48–7.41 (m, 4H), 7.39–7.29 (m, 6H), 2.08 (q, J = 7.6 Hz, 2H), 1.11 (dt, J = 17.0, 7.6 Hz, 3H)[4] | - |
| ¹³C NMR (CDCl₃, ppm) | δ 138.4, 132.6, 128.4, 20.5, 9.9[4] | - |
| Key IR Absorptions (cm⁻¹) | Aromatic C-H stretching (~3080), Aliphatic C-H stretching (2800-3000), Phenyl ring vibrations (1400-1600), P-C stretching (700-1100) | P=O stretching (~1155) |
Table 3: Structural Parameters (Typical Values)
| Parameter | Value |
| P-C (phenyl) bond length | ~1.83 Å |
| P-C (ethyl) bond length | ~1.85 Å |
| C-P-C bond angle | ~103° |
| P-C-C bond angle (ethyl) | ~115° |
Note: Specific crystallographic data for this compound was not found. The values presented are typical for triaryl/alkyl phosphines.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine (B86185) with an ethyl Grignard reagent.[4]
Experimental Protocol: Synthesis from Chlorodiphenylphosphine and Ethylmagnesium Bromide[5]
Materials:
-
Chlorodiphenylphosphine
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cooling bath (-10 °C)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF (15-20 mL) is prepared in a Schlenk flask equipped with a magnetic stir bar.
-
The flask is cooled to -10 °C using a suitable cooling bath.
-
To the stirred solution, a 1.0 M solution of ethylmagnesium bromide in THF (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at -10 °C for 12 hours.
-
After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation to afford a colorless liquid.
Core Reactivity
The reactivity of this compound is primarily dictated by the lone pair of electrons on the phosphorus atom, which imparts nucleophilic and reducing properties. The main reactions include oxidation, quaternization, and its use as a ligand in catalysis.
Oxidation
This compound is readily oxidized to this compound oxide. This can occur slowly upon exposure to air or more rapidly with oxidizing agents such as hydrogen peroxide.[5] The formation of the stable P=O bond is a strong driving force for this reaction.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone (B3395972) or another suitable solvent
-
Magnetic stirrer and stir bar
Procedure:
-
This compound is dissolved in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled in an ice bath.
-
A 30% aqueous solution of hydrogen peroxide is added dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid residue, this compound oxide, can be purified by recrystallization.
Quaternization
The nucleophilic phosphorus atom of this compound can react with alkyl halides in a process known as quaternization to form phosphonium (B103445) salts.[6][7] This reaction is analogous to the Menshutkin reaction of tertiary amines. The reaction can sometimes be facilitated by a nickel catalyst.[6][7]
Materials:
-
This compound
-
Aryl bromide
-
Nickel(II) bromide (NiBr₂)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere, a solution of this compound, the aryl bromide (1 equivalent), and NiBr₂ (6 mol%) in phenol is prepared.
-
The reaction mixture is heated to reflux for a specified time (e.g., 15 minutes to 20 hours), and the progress can be monitored by TLC or ³¹P NMR.
-
After completion, the reaction mixture is cooled, and water is added to azeotropically remove the phenol under reduced pressure.
-
The resulting phosphonium salt can be isolated from the residue by column chromatography.
Role in Catalysis
This compound is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand are crucial for the stability and reactivity of the metal catalyst.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, this compound can be used as a ligand for the palladium catalyst. The ligand facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can serve as a ligand for the palladium catalyst in this reaction, facilitating the coupling of amines with aryl halides.[8]
References
- 1. This compound oxide [webbook.nist.gov]
- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 98 607-01-2 [sigmaaldrich.com]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Ethyldiphenylphosphine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Versatile Monodentate Phosphine (B1218219) Ligand in Catalysis and Synthesis
Ethyldiphenylphosphine [(C₆H₅)₂PC₂H₅] is a tertiary phosphine that serves as a crucial monodentate ligand in a variety of catalytic reactions. Its unique combination of steric and electronic properties makes it a valuable tool for chemists in research, industrial applications, and pharmaceutical development. This technical guide provides a detailed overview of this compound, including its synthesis, spectroscopic and structural properties, and its applications in catalysis, with a focus on experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 607-01-2 |
| Molecular Formula | C₁₄H₁₅P |
| Molecular Weight | 214.24 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 1.048 g/mL at 25 °C |
| Boiling Point | 293 °C |
| Refractive Index (n20/D) | 1.614 |
| ³¹P NMR Chemical Shift (CDCl₃) | -11.46 ppm[2] |
The ³¹P NMR spectrum of this compound shows a characteristic chemical shift at approximately -11.46 ppm in CDCl₃, which is a useful diagnostic tool for its identification and for monitoring reactions where it is consumed or transformed.[2]
Synthesis of this compound
This compound is commonly synthesized via the reaction of chlorodiphenylphosphine (B86185) with a suitable ethylating agent, such as a Grignard reagent. The following is a typical experimental protocol for its preparation.
Experimental Protocol: Synthesis from Chlorodiphenylphosphine and Ethylmagnesium Bromide[2][3]
This procedure outlines the synthesis of this compound using a Grignard reaction.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Chlorodiphenylphosphine (1.0 g, 4.532 mmol)[2]
-
Ethylmagnesium bromide (1.0 M solution in THF, 5.9 mL, 5.892 mmol)[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of chlorodiphenylphosphine in anhydrous THF under an inert atmosphere, add the ethylmagnesium bromide solution dropwise at -10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless liquid.
A typical reported yield for this reaction is around 76%.[2]
Coordination Chemistry and Structural Data
This compound acts as a monodentate ligand, coordinating to a variety of transition metals through its phosphorus atom. The steric and electronic properties of the ligand influence the geometry and reactivity of the resulting metal complexes.
Table 2: Selected Bond Lengths and Angles for trans-[PdCl₂(PPh₃)₂] [3]
| Parameter | Value |
| Pd-P Bond Length | ~2.337 Å |
| Pd-Cl Bond Length | ~2.290 Å |
| P-Pd-P Bond Angle | 180° (idealized) |
| Cl-Pd-Cl Bond Angle | 180° (idealized) |
| P-Pd-Cl Bond Angle | 90° (idealized) |
The Pd-P bond length in such complexes is a key indicator of the strength of the metal-ligand interaction. The ethyl group in this compound, being more electron-donating than a phenyl group, is expected to slightly shorten the Pd-P bond compared to its triphenylphosphine (B44618) counterpart due to increased electron density on the phosphorus atom.
Applications in Catalysis
This compound is a versatile ligand for a range of palladium- and rhodium-catalyzed reactions, including cross-coupling and hydroformylation reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium complexes bearing phosphine ligands are highly effective catalysts for this transformation. Monodentate phosphine ligands like this compound can be particularly effective in certain cases.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following is a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted for use with an in-situ generated palladium-ethyldiphenylphosphine catalyst.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and this compound in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the solvent mixture to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Performance Data for Monophosphine Ligands in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 4-Bromoacetophenone | Phenylboronic acid | P(o-tolyl)₃ | 1 (Pd) | K₃PO₄ | Toluene/H₂O | 100 | >98 | [5] |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 0.5 (Pd) | K₃PO₄ | Dioxane/H₂O | 80 | 98 | [5] |
| 4-Bromoanisole | Phenylboronic acid | P(t-Bu)₃ | 1 (Pd) | K₂CO₃ | Toluene | RT | 95 | [6] |
While specific data for this compound is not detailed in the provided search results, the performance of similar monodentate phosphine ligands suggests that it would be an effective ligand for such transformations, likely providing good to excellent yields.
Hydroformylation
Hydroformylation, or the oxo process, is an important industrial process for the production of aldehydes from alkenes. Rhodium complexes with phosphine ligands are widely used as catalysts. The choice of phosphine ligand can significantly influence the activity and regioselectivity of the reaction. While bidentate phosphine ligands are often favored for controlling regioselectivity, monodentate ligands like this compound can also be employed.[7]
Workflow for a Typical Hydroformylation Reaction
Caption: General workflow for a rhodium-catalyzed hydroformylation reaction.
In the hydroformylation of terminal alkenes, the use of monodentate phosphine ligands often leads to a mixture of linear and branched aldehydes. The ratio of these products (n/i ratio) is influenced by steric and electronic factors of the ligand, as well as reaction conditions such as temperature and pressure. For the hydroformylation of 1-octene (B94956) using rhodium catalysts with various monodentate phosphine ligands, n/i ratios can vary significantly.[8] Generally, bulkier phosphine ligands tend to favor the formation of the linear aldehyde.
Table 4: Representative Data for Rh-Catalyzed Hydroformylation of 1-Octene with Monodentate Phosphine Ligands [8]
| Ligand | Conversion (%) | n-aldehyde Yield (%) | i-aldehyde Yield (%) | n/i Ratio |
| PPh₃ | 99 | 65 | 33 | 2.0 |
| P(o-tolyl)₃ | 98 | 70 | 28 | 2.5 |
| PCy₃ | 99 | 75 | 24 | 3.1 |
While specific quantitative data for this compound in this reaction is not provided in the search results, its steric and electronic profile suggests it would be an active catalyst, likely affording a mixture of linear and branched aldehydes.
Conclusion
This compound is a readily accessible and versatile monodentate phosphine ligand with broad applications in homogeneous catalysis. Its utility in Suzuki-Miyaura cross-coupling and hydroformylation reactions, among others, makes it a valuable tool for synthetic chemists in academia and industry. This guide has provided an overview of its synthesis, properties, and catalytic applications, including detailed experimental protocols and comparative data, to assist researchers and drug development professionals in leveraging the capabilities of this important ligand. Further research into the specific performance of this compound in a wider range of catalytic systems will undoubtedly continue to expand its utility in modern organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic and Steric Properties of Ethyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyldiphenylphosphine (PEtPh₂) is a tertiary phosphine (B1218219) ligand widely utilized in coordination chemistry and catalysis. Its utility stems from a unique combination of electronic and steric properties that can be fine-tuned to influence the outcome of chemical transformations. This technical guide provides a comprehensive overview of the core electronic and steric characteristics of this compound, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and more effective application of this versatile ligand.
Introduction
Tertiary phosphines are a cornerstone of modern organometallic chemistry, primarily due to their role as ancillary ligands that modulate the electronic and steric environment of a metal center.[1] The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density, is quantified by Tolman's Electronic Parameter (TEP).[2] Concurrently, the steric bulk of the ligand, a critical factor in controlling substrate access and reaction selectivity, is described by the Tolman cone angle (θ).[3] this compound, with its combination of alkyl and aryl substituents, presents a nuanced profile that is less electron-donating than trialkylphosphines but offers distinct steric constraints compared to the more common triphenylphosphine.
Core Properties of this compound
The electronic and steric parameters of this compound are crucial for predicting its behavior in a catalytic cycle. While specific experimentally determined values for this compound are not consistently reported across the literature, the methodologies for their determination are well-established.
Electronic Properties
The primary electronic descriptor for phosphine ligands is Tolman's Electronic Parameter (TEP), which is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared spectroscopy.[2] A lower ν(CO) frequency indicates a more electron-donating ligand. For this compound, the TEP value would be expected to be intermediate between that of triethylphosphine (B1216732) and triphenylphosphine.
The basicity of a phosphine is another important electronic property, quantified by the pKa of its conjugate acid (R₃PH⁺). This value provides insight into the ligand's ability to be protonated, which can be relevant in certain catalytic cycles.
Steric Properties
The steric bulk of this compound is quantified by its Tolman cone angle (θ). This parameter is defined as the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the ligand.[3] For unsymmetrical ligands like this compound, the half-angles of the individual substituents are averaged to calculate the total cone angle.[3]
Table 1: Summary of Electronic and Steric Properties of this compound
| Property | Symbol | Value | Method of Determination |
| Tolman's Electronic Parameter | TEP | Data not available | Infrared spectroscopy of [PEtPh₂Ni(CO)₃] |
| pKa of Conjugate Acid | pKa | Data not available | Potentiometric titration or computational methods |
| Tolman Cone Angle | θ | Data not available | X-ray crystallography and molecular modeling |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Abbreviation | Key Features and Observed Shifts |
| Phosphorus-31 NMR Spectroscopy | ³¹P NMR | A single resonance in the region typical for tertiary phosphines. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[4] |
| Proton NMR Spectroscopy | ¹H NMR | Resonances corresponding to the ethyl (triplet and quartet) and phenyl protons.[4] |
| Carbon-13 NMR Spectroscopy | ¹³C NMR | Resonances for the ethyl and phenyl carbons, with coupling to the phosphorus atom observable.[4] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Characteristic vibrational bands for P-C, C-H, and aromatic C=C bonds.[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key electronic and steric properties.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of tertiary phosphines is the reaction of a chlorophosphine with a Grignard reagent.[5][6]
Experimental Workflow for the Synthesis of this compound
References
- 1. daneshyari.com [daneshyari.com]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety Data Sheet (SDS) for Ethyldiphenylphosphine
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for ethyldiphenylphosphine (CAS No. 607-01-2), a versatile organophosphorus compound utilized in various synthetic applications, including as a ligand in catalysis.[1] The following sections detail its hazards, handling procedures, and emergency responses, with quantitative data organized for clarity and accessibility.
Chemical Identification and Physical Properties
This compound, also known as diphenylethylphosphine, is a colorless to slightly yellow liquid.[1] It is air-sensitive and should be stored under an inert atmosphere.[2] Key identifying and physical data are summarized below.
| Identifier | Value | Source |
| CAS Number | 607-01-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅P | [1][3] |
| Molecular Weight | 214.24 g/mol | [3] |
| Synonyms | Diphenylethylphosphine | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.048 - 1.05 g/mL | [1] |
| Boiling Point | 157 °C @ 15 mmHg; 293 °C (lit.) | [1] |
| Refractive Index | n20/D 1.614 (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | [4][5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with acute oral toxicity, skin and eye irritation, and respiratory irritation.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
The signal word for this compound is "Warning" .[3][4][6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2][6] However, available acute toxicity data is presented below.
| Route of Exposure | Species | Value |
| Oral | Rat | LD50 = 500 mg/kg |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2]
Safe Handling and Emergency Protocols
Proper handling and emergency preparedness are crucial when working with this compound. The logical flow of safety precautions, from hazard recognition to response, is illustrated in the diagram below.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols:
Detailed experimental protocols for toxicological studies, such as the LD50 determination, are not provided in standard Safety Data Sheets. These studies are typically conducted according to established guidelines, for example, OECD Test Guideline 401 for acute oral toxicity. The reported value of LD50 = 500 mg/kg in rats indicates that the substance is harmful if swallowed.[2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken:[6][7]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If not breathing, provide artificial respiration.[7] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek medical advice.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[7] Call a physician or poison control center immediately.[2]
Firefighting and Disposal Considerations
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Disposal:
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]
This guide is intended to provide key safety information for this compound. Users should always consult the most current and complete Safety Data Sheet from their supplier before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 98 607-01-2 [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Handling and Storage of Air-Sensitive Ethyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe and effective handling and storage of ethyldiphenylphosphine. Adherence to these protocols is critical to ensure the integrity of the reagent, the reproducibility of experimental results, and the safety of laboratory personnel. This compound is a valuable ligand in a variety of catalytic reactions, including cross-coupling and asymmetric synthesis, making its proper management paramount in research and development settings.[1]
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid organophosphorus compound.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅P[1][2] |
| Molecular Weight | 214.24 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[1] |
| Density | 1.048 g/mL at 25 °C[2] |
| Boiling Point | 293 °C (lit.)[2] |
| Flash Point | 110 °C (230 °F) - closed cup[2] |
| Refractive Index | n20/D 1.614 (lit.)[2] |
| CAS Number | 607-01-2[1][2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are summarized below.
| Hazard Type | Description | GHS Classification |
| Acute Toxicity | Harmful if swallowed. | Acute Tox. 4 Oral[2] |
| Skin Irritation | Causes skin irritation. | Skin Irrit. 2[2] |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2[2] |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3[2] |
Incompatible Materials: Avoid contact with strong oxidizing agents, halogens, acids, and moisture.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or chloroprene). Inspect gloves prior to use.[4]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if working outside of a fume hood or glovebox.[4]
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
Storage and Stability
This compound is sensitive to air and moisture, readily undergoing oxidation to this compound oxide.[5] Therefore, stringent storage conditions are necessary to maintain its purity and reactivity.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[6]
-
Temperature: Store in a cool, dry, well-ventilated area.[7] Refrigeration at 2-8°C is recommended for long-term storage.[6][8]
-
Container: Keep the container tightly sealed.[7] Containers with a resealable septum, such as Sure/Seal™ bottles, are ideal for repeated access.
Degradation pathways of this compound.
Handling Procedures and Experimental Protocols
Due to its air-sensitive nature, all manipulations of this compound must be carried out using inert atmosphere techniques. The two primary methods are the use of a glovebox or a Schlenk line.
The selection between a glovebox and a Schlenk line depends on the scale of the experiment, the required purity, and the specific manipulations to be performed.
Decision workflow for selecting the appropriate inert atmosphere technique.
This workflow outlines the standard procedure for transferring an air-sensitive liquid like this compound from a storage bottle to a reaction flask using a Schlenk line.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 607-01-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. This compound CAS#: 607-01-2 [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. (2-(Diphenylphosphino)ethyl)diphenylphosphine oxide | 984-43-0 [sigmaaldrich.com]
- 9. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to Ethyldiphenylphosphine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyldiphenylphosphine (C₁₄H₁₅P) is a tertiary phosphine (B1218219) that serves as a versatile and efficient ligand in organometallic chemistry. Its unique steric and electronic properties make it a valuable tool in a wide array of catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic and structural properties, and its applications in key organometallic reactions, with a focus on providing practical experimental details and data for researchers in the field.
Core Properties of this compound
This compound is a colorless to slightly yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅P | [1] |
| Molecular Weight | 214.24 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.048 g/mL at 25 °C | [2] |
| Boiling Point | 293 °C | [2] |
| Refractive Index | n20/D 1.614 | [2] |
| CAS Number | 607-01-2 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reaction of a Grignard reagent with chlorodiphenylphosphine (B86185).[3]
Experimental Protocol: Synthesis via Grignard Reaction[3]
Materials:
-
Chlorodiphenylphosphine
-
Ethylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF at -10 °C, a solution of ethylmagnesium bromide (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The reaction is then quenched by the slow addition of a half-saturated aqueous NH₄Cl solution.
-
The mixture is diluted with ethyl acetate and stirred for 15 minutes.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield this compound as a colorless liquid.
Spectroscopic and Structural Data
The characterization of this compound and its metal complexes is crucial for understanding their behavior in chemical reactions.
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available in the PubChem database. | [1] |
| ¹³C NMR | Spectra available in the PubChem database. | [1] |
| ³¹P NMR | Spectra available in the PubChem database. | [1] |
| IR Spectroscopy | Data for the oxidized form, this compound oxide, is available from the NIST WebBook. | [4] |
Structural Data of this compound-Metal Complexes
Applications in Organometallic Chemistry: Cross-Coupling Reactions
This compound is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., CsF, K₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precursor (e.g., 2-5 mol %), this compound (4-10 mol %), and base (2-3 equiv).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. The choice of phosphine ligand is crucial for the success of this reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9][10]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
Palladium catalyst precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
This compound ligand
-
Strong base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor, this compound, and the base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with vigorous stirring at the required temperature (typically 80-110 °C) until the reaction is complete.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
This compound is a valuable and versatile ligand in organometallic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its synthesis is straightforward, and it offers a good balance of steric and electronic properties for a variety of catalytic transformations. This guide provides essential data and protocols to facilitate its use in research and development, empowering scientists to leverage its capabilities in the synthesis of novel and complex molecules.
References
- 1. This compound | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 607-01-2 [sigmaaldrich.com]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound oxide [webbook.nist.gov]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Ethyldiphenylphosphine: A Comprehensive Technical Guide to its Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyldiphenylphosphine (PEtPh₂) is a tertiary phosphine (B1218219) ligand that plays a significant role in coordination chemistry and catalysis. Its unique steric and electronic properties make it a versatile tool in the synthesis of metal complexes that are crucial for a wide range of chemical transformations, including cross-coupling reactions and asymmetric synthesis. This guide provides a detailed overview of the fundamental coordination chemistry of this compound, including its synthesis, key properties, and applications, with a focus on quantitative data, experimental protocols, and logical workflows.
Core Properties of this compound
This compound is a colorless to slightly yellow liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₁₅P |
| Molecular Weight | 214.24 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[2] |
| Boiling Point | 293 °C (lit.)[1] |
| Density | 1.048 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.614 (lit.)[1] |
Electronic and Steric Parameters
The behavior of phosphine ligands in coordination complexes is largely dictated by their electronic and steric properties. These are quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃L] complex, where L is the phosphine ligand.[3] A lower ν(CO) value indicates a more electron-donating (more basic) phosphine.[4]
Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[5]
| Parameter | Value | Description |
| Tolman Electronic Parameter (TEP) | Value not explicitly found in search results | A measure of the ligand's electron-donating ability.[3] |
| Cone Angle (θ) | Value not explicitly found in search results | A measure of the ligand's steric bulk.[5] |
While specific experimentally determined values for the TEP and cone angle of this compound were not found in the provided search results, its properties can be inferred from its structure. The presence of two electron-withdrawing phenyl groups and one electron-donating ethyl group suggests that its electronic character will be intermediate between triarylphosphines and trialkylphosphines. Similarly, its steric bulk will be moderate.
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of tertiary phosphines like this compound involves the reaction of a Grignard reagent with a chlorophosphine. While a specific detailed protocol for this compound was not found, a general procedure can be adapted from the synthesis of related phosphines. For instance, the synthesis of diphenylphosphine (B32561) chloride, a potential precursor, can be achieved by reacting phosphorus trichloride (B1173362) with benzene (B151609) and aluminum trichloride.[6] Subsequent reaction with ethylmagnesium bromide would yield this compound.
General Synthetic Workflow:
Coordination to Metal Centers
This compound readily coordinates to a variety of transition metals, acting as a Lewis base through the lone pair of electrons on the phosphorus atom. It typically binds in a monodentate fashion. The resulting metal-phosphine complexes are often used as catalysts in a range of organic reactions.
Experimental Protocols
Synthesis of a Representative Metal Complex: cis-[PtCl₂(PEtPh₂)₂]
While a specific protocol for the synthesis of a platinum complex with this compound was not found, a general method for the preparation of similar platinum(II) phosphine complexes can be adapted.[7][8][9]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (PEtPh₂)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve a specific amount of K₂[PtCl₄] in a minimal amount of water.
-
In a separate flask, dissolve two equivalents of this compound in ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of K₂[PtCl₄] with stirring.
-
A precipitate should form. Continue stirring at room temperature for a specified time to ensure complete reaction.
-
Collect the precipitate by filtration and wash it with water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the resulting cis-[PtCl₂(PEtPh₂)₂] complex using techniques such as ³¹P NMR spectroscopy, IR spectroscopy, and elemental analysis.
Workflow for Complex Synthesis and Characterization:
Applications in Catalysis
Complexes of this compound are active catalysts for a variety of organic transformations, including Heck, Suzuki, and other cross-coupling reactions.[1] The steric and electronic properties of the phosphine ligand can influence the activity, selectivity, and stability of the catalyst.
The Heck Reaction: A Representative Catalytic Cycle
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The catalytic cycle, which can be facilitated by phosphine ligands like this compound, is illustrated below.
Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a Pd(II) complex.
-
Alkene Coordination: The alkene coordinates to the Pd(II) complex.
-
Migratory Insertion: The R group on the palladium migrates to one of the alkene carbons, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species is converted back to the active Pd(0) catalyst, completing the cycle.
Quantitative Data from Crystallographic Studies
While specific crystallographic data for a simple this compound complex was not retrieved in the searches, the general structural features can be discussed. In metal complexes, the P-C and C-C bond lengths and angles within the this compound ligand are expected to be in the normal ranges for sp³ and sp² hybridized carbon atoms. The key structural parameters are the metal-phosphorus (M-P) bond length and the bond angles around the phosphorus and metal centers, which are influenced by both steric and electronic factors. For a more detailed analysis, consulting crystallographic databases for structures containing this compound is recommended.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry. Its intermediate steric and electronic properties allow for the fine-tuning of the reactivity of metal catalysts. This guide has provided an overview of its fundamental properties, synthesis, and role in catalysis, offering a foundation for researchers and professionals working in organometallic chemistry and drug development. Further detailed experimental and computational studies will continue to elucidate the full potential of this important phosphine ligand.
References
- 1. This compound 98 607-01-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 6. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents [patents.google.com]
- 7. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [PtCl2(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Heck Reaction Utilizing an Ethyldiphenylphosphine Catalyst System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing the Mizoroki-Heck reaction using a palladium catalyst system with ethyldiphenylphosphine (PEtPh₂) as a supporting ligand. The Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, specifically for the olefination of aryl, vinyl, or benzyl (B1604629) halides and triflates. The choice of phosphine (B1218219) ligand is crucial for tuning the reactivity and stability of the palladium catalyst, and this compound offers a unique electronic and steric profile that can be advantageous for specific substrates.
Introduction to the Heck Reaction
The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene.[1][2] This reaction has become a cornerstone in organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds.[3]
The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a palladium(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-R bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a hydrido-palladium(II) complex.
-
Reductive Elimination: The hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst.
The Role of this compound (PEtPh₂) Ligand
Phosphine ligands are essential components of many Heck reaction catalyst systems. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. This compound (PEtPh₂) is a tertiary phosphine ligand with intermediate steric bulk and electron-donating properties compared to more common ligands like triphenylphosphine (B44618) (PPh₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃).
The electronic and steric properties of PEtPh₂ can influence the rates of oxidative addition and reductive elimination, potentially leading to higher yields or selectivity for certain substrate combinations. Its use may be particularly beneficial in reactions where fine-tuning of the catalyst's electronic environment is required to achieve the desired outcome.
Experimental Protocols
The following protocols provide a general framework for performing a Heck reaction using a palladium/ethyldiphenylphosphine catalyst system. Optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time, is often necessary for specific substrates.
General Protocol for the Heck Reaction of an Aryl Bromide with an Alkene
This protocol describes a typical setup for the coupling of an aryl bromide with an acrylic ester.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PEtPh₂)
-
Aryl bromide
-
Alkene (e.g., n-butyl acrylate)
-
Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or toluene)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%).
-
Add this compound (e.g., 0.02 mmol, 2 mol%). The P/Pd ratio is typically 2:1.[4]
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst mixture, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv).
-
Add the alkene (e.g., 1.2 mmol, 1.2 equiv).
-
Add the base (e.g., 1.5 mmol, 1.5 equiv).
-
Ensure the flask is securely sealed and under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Data Presentation: Illustrative Heck Reaction Outcomes
The following tables summarize hypothetical, yet representative, quantitative data for the Heck reaction of various aryl halides with different alkenes using a Pd(OAc)₂/PEtPh₂ catalyst system. This data is for illustrative purposes to demonstrate how results can be tabulated.
Table 1: Heck Coupling of Aryl Bromides with n-Butyl Acrylate (B77674)
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Et₃N | DMF | 120 | 16 | 92 |
| 2 | 4-Bromotoluene | Et₃N | DMF | 120 | 16 | 88 |
| 3 | 4-Bromoanisole | K₂CO₃ | MeCN | 100 | 24 | 95 |
| 4 | 4-Bromobenzonitrile | K₂CO₃ | Toluene | 110 | 18 | 85 |
| 5 | 1-Bromonaphthalene | Et₃N | DMF | 120 | 20 | 90 |
Reaction Conditions: Aryl bromide (1.0 mmol), n-butyl acrylate (1.2 mmol), Base (1.5 mmol), Pd(OAc)₂ (1 mol%), PEtPh₂ (2 mol%), Solvent (5 mL).
Table 2: Heck Coupling of Iodobenzene with Various Alkenes
| Entry | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Et₃N | DMF | 110 | 12 | 94 |
| 2 | n-Butyl acrylate | K₂CO₃ | MeCN | 100 | 16 | 96 |
| 3 | Methyl methacrylate | Et₃N | Toluene | 110 | 24 | 78 |
| 4 | 1-Octene | K₂CO₃ | DMF | 130 | 24 | 65 |
| 5 | Cyclohexene | Et₃N | MeCN | 100 | 36 | 55 |
Reaction Conditions: Iodobenzene (1.0 mmol), Alkene (1.2 mmol), Base (1.5 mmol), Pd(OAc)₂ (1 mol%), PEtPh₂ (2 mol%), Solvent (5 mL).
Visualizations
General Workflow of the Heck Reaction
Caption: General workflow for a palladium-catalyzed Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents used in the Heck reaction are often flammable and should be handled with care, away from ignition sources.
-
Reactions are often performed at elevated temperatures and under an inert atmosphere, requiring appropriate glassware and techniques (e.g., Schlenk line).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction is a versatile and powerful tool in modern organic synthesis. The use of this compound as a ligand in a palladium-catalyzed system offers an alternative to more common phosphines, potentially providing advantages in terms of reactivity and selectivity for specific applications. The protocols and illustrative data presented here serve as a guide for researchers to develop and optimize Heck reactions for their specific synthetic targets. Careful optimization of reaction parameters is key to achieving high yields and selectivity.
References
Application Notes and Protocols for Ethyldiphenylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ethyldiphenylphosphine (EtPPh₂) is a monodentate phosphine (B1218219) ligand whose electronic and steric properties make it a candidate for various palladium-catalyzed transformations. These notes provide an overview of its potential applications in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, including generalized protocols and reaction parameters based on established methodologies for similar phosphine ligands. While extensive literature specifically detailing the use of this compound is limited, the principles outlined here serve as a robust guide for its application and optimization in catalysis.
The Role of this compound in Catalysis
This compound is a tertiary phosphine ligand that, like the more common triphenylphosphine (B44618) (PPh₃), plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The key steps in a generic palladium-catalyzed cross-coupling cycle are oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The ligand influences each of these steps.
-
Electronic Properties: The ethyl group is more electron-donating than a phenyl group. This increases the electron density on the phosphorus atom and, consequently, on the palladium center. A more electron-rich palladium(0) species can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides.[1]
-
Steric Properties: this compound is sterically less demanding than tri-tert-butylphosphine (B79228) but slightly bulkier than triphenylphosphine. This steric profile can influence the coordination number of the palladium complex, favoring the formation of highly reactive, low-coordinate species. The bulk of the ligand also plays a role in promoting the final reductive elimination step to release the product and regenerate the catalyst.[1]
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the coupling of an organoboron reagent with an organic halide or triflate.
Generalized Reaction Parameters:
The following table summarizes typical starting conditions for a Suzuki-Miyaura coupling that can be adapted for this compound.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to Pd(0). |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for less reactive substrates like aryl chlorides. |
| Ligand | This compound (EtPPh₂) | Typically used in a 1:1 to 4:1 ligand-to-palladium ratio. |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Reactivity order: I > Br > OTf > Cl. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Boronic esters can offer improved stability and reactivity in some cases. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The choice of base is crucial and substrate-dependent. K₃PO₄ is often effective for aryl chlorides. |
| Solvent | Toluene, Dioxane, THF, DMF, often with added water | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate transmetalation. |
| Temperature | Room Temperature to 120 °C | Reactions with more reactive substrates (aryl iodides) may proceed at lower temperatures, while aryl chlorides often require heating. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
This protocol is a general guideline for the synthesis of a biaryl compound and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Application in Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.
Generalized Reaction Parameters:
| Parameter | Typical Range/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective choice. |
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings can often be achieved with highly reactive substrates. |
| Ligand | This compound (EtPPh₂) | A 2:1 to 4:1 ligand-to-palladium ratio is typically used. |
| Aryl/Vinyl Halide | Aryl-I, Aryl-Br, Vinyl-I, Vinyl-Br | Aryl chlorides are generally less reactive in Heck couplings. |
| Alkene | 1.0 - 2.0 equivalents | Electron-deficient alkenes (e.g., acrylates) are often more reactive. |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | An organic base like triethylamine (B128534) often acts as both the base and a solvent. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | A polar aprotic solvent is generally preferred. |
| Temperature | 80 - 140 °C | Heck reactions typically require elevated temperatures. |
| Reaction Time | 6 - 48 hours | Reaction progress should be monitored to avoid side reactions. |
Detailed Experimental Protocol (Heck Coupling):
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and this compound (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DMF, 4 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).
-
Sealing and Heating: Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).
-
Stirring and Monitoring: Stir the reaction mixture for the specified time, monitoring its progress periodically.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black. Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the substituted alkene.
Application in Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, typically requiring a copper(I) co-catalyst.[2]
Generalized Reaction Parameters:
| Parameter | Typical Range/Conditions | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pre-formed Pd-phosphine complexes are common. |
| Catalyst Loading | 1 - 5 mol% | |
| Ligand | This compound (EtPPh₂) | Can be used to form the catalyst in situ with a palladium source. |
| Copper Co-catalyst | CuI | 0.5 - 10 mol%. Copper-free conditions have been developed but often require specific ligands or conditions. |
| Aryl/Vinyl Halide | Aryl-I, Aryl-Br, Vinyl-I, Vinyl-Br | Reactivity order is similar to other cross-coupling reactions.[2] |
| Terminal Alkyne | 1.0 - 1.5 equivalents | |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required, often used as the solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence the reaction rate and yield. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be performed under milder conditions than Heck reactions. |
| Reaction Time | 1 - 12 hours |
Detailed Experimental Protocol (Sonogashira Coupling):
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(EtPPh₂)₂, 0.02 mmol, 2 mol%) and the copper(I) iodide (0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Solvent and Base: Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel, washing with additional solvent.
-
Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Synthesis of Metal Complexes with Ethyldiphenylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing ethyldiphenylphosphine (P(Et)Ph₂). This compound is a versatile monodentate phosphine (B1218219) ligand that fine-tunes the steric and electronic properties of metal centers, making its complexes valuable in various catalytic and medicinal applications. These protocols are designed to be a starting point for researchers, and specific conditions may require further optimization.
Overview of this compound in Coordination Chemistry
This compound is a tertiary phosphine ligand that combines the steric bulk of two phenyl groups with the electronic properties of an ethyl group. This combination influences the stability, solubility, and reactivity of the resulting metal complexes.[1] Metal-phosphine complexes are crucial in homogeneous catalysis, with prominent examples including catalysts for hydrogenation, hydroformylation, and a wide array of cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[1][2][3] In the field of drug development, phosphine complexes of metals like gold and platinum have shown potential as anticancer agents.[4][5][6]
The synthesis of these complexes typically involves the reaction of a metal precursor, often a halide or a complex with a labile ligand, with this compound in an appropriate solvent.[1][7] Characterization is commonly performed using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), X-ray crystallography, and infrared (IR) spectroscopy.[8]
Experimental Protocols
The following are generalized protocols for the synthesis of common metal complexes with this compound.
Protocol 2.1: Synthesis of a Palladium(II)-Ethyldiphenylphosphine Complex
This protocol describes the synthesis of a dichlorobis(this compound)palladium(II) complex, a common precursor for various catalytic applications.[9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (P(Et)Ph₂)
-
Ethanol (B145695), reagent grade
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in ethanol (20 mL).
-
While stirring, add this compound (2.1 mmol, slight excess) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the suspension will typically change, indicating complex formation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the dichlorobis(this compound)palladium(II) complex as a solid.
Protocol 2.2: Synthesis of a Platinum(II)-Ethyldiphenylphosphine Complex
This protocol details the synthesis of a cis-dichlorobis(this compound)platinum(II) complex, analogous to cisplatin (B142131) and a potential anticancer agent.[5][10]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (P(Et)Ph₂)
-
Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in deionized water (15 mL) in a round-bottom flask.
-
In a separate vial, dissolve this compound (2.1 mmol) in DMF (10 mL).
-
Add the phosphine solution dropwise to the stirring aqueous solution of the platinum salt at room temperature.
-
Stir the mixture for 12-24 hours. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with deionized water (3 x 15 mL), followed by cold ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).
-
Dry the product in a desiccator over P₂O₅.
Protocol 2.3: Synthesis of a Rhodium(I)-Ethyldiphenylphosphine Complex
This protocol describes the synthesis of a rhodium(I) carbonyl chloride complex with this compound, a precursor for hydroformylation and hydrogenation catalysts.[7]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
This compound (P(Et)Ph₂)
-
Carbon monoxide (CO) gas
-
Three-neck flask equipped with a reflux condenser and gas inlet
Procedure:
-
In a three-neck flask, dissolve rhodium(III) chloride hydrate (1 mmol) in 2-methoxyethanol (30 mL).
-
Bubble carbon monoxide gas through the solution while heating to reflux for 30 minutes. The solution should turn yellow, indicating the formation of [Rh(CO)₂Cl]₂.
-
Cool the solution to room temperature and then add this compound (2 mmol) dropwise with stirring.
-
Continue stirring at room temperature for 1 hour.
-
Reduce the volume of the solvent under vacuum to induce precipitation.
-
Collect the yellow crystalline product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum.
Protocol 2.4: Synthesis of a Gold(I)-Ethyldiphenylphosphine Complex
This protocol outlines the synthesis of a chloro(this compound)gold(I) complex, a common synthon for more complex gold compounds with potential therapeutic applications.[4][6][11]
Materials:
-
Chloro(dimethyl sulfide)gold(I) ((CH₃)₂SAuCl)
-
This compound (P(Et)Ph₂)
-
Hexane
-
Schlenk flask
Procedure:
-
Under an inert atmosphere, dissolve chloro(dimethyl sulfide)gold(I) (1 mmol) in dichloromethane (15 mL).
-
To this solution, add a solution of this compound (1 mmol) in dichloromethane (5 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting white solid from a dichloromethane/hexane mixture to obtain pure chloro(this compound)gold(I).
Data Presentation
The following tables summarize representative quantitative data for metal complexes with monodentate phosphine ligands similar to this compound. Note that specific values will vary depending on the exact ligand and reaction conditions.
Table 1: Representative Synthetic Conditions for Metal-Phosphine Complexes
| Metal Precursor | Phosphine Ligand (molar eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂ | 2.1 | Ethanol | 25 | 4-6 | 85-95 |
| K₂[PtCl₄] | 2.1 | Water/DMF | 25 | 12-24 | 70-85 |
| [Rh(CO)₂Cl]₂ | 2.0 per Rh | 2-methoxyethanol | 25 | 1 | 80-90 |
| (CH₃)₂SAuCl | 1.0 | Dichloromethane | 25 | 2 | >90 |
Table 2: Representative Characterization Data for Metal-Phosphine Complexes
| Complex Type | ³¹P NMR Chemical Shift (δ, ppm)¹ | Key IR Bands (cm⁻¹) |
| trans-[PdCl₂(PR₃)₂] | 20 – 40 | ν(Pd-Cl) ~340 |
| cis-[PtCl₂(PR₃)₂] | 10 – 25 (with ¹⁹⁵Pt satellites) | ν(Pt-Cl) ~300, ~280 |
| trans-[RhCl(CO)(PR₃)₂] | 25 – 45 (doublet, J(Rh-P) ~120-150 Hz) | ν(CO) ~1960-1980 |
| [AuCl(PR₃)] | 30 – 50 | ν(Au-Cl) ~330 |
¹Relative to 85% H₃PO₄. The chemical shift for free this compound oxide is around 31 ppm.[12] The coordination to a metal center typically results in a downfield shift.[8]
Visualization of Workflows and Mechanisms
Experimental Workflow
The general workflow for the synthesis and characterization of a metal-ethyldiphenylphosphine complex is outlined below.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Palladium-phosphine complexes are extensively used as catalysts in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[2][13] The generally accepted catalytic cycle is depicted below.
Applications in Research and Development
-
Homogeneous Catalysis: Complexes of palladium with phosphine ligands are workhorses in organic synthesis, particularly for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, enabling the construction of complex organic molecules.[2][14] Rhodium-phosphine complexes are widely used for hydrogenation and hydroformylation, while iridium complexes have shown promise in C-H activation.[7][15][16]
-
Drug Development: Platinum and gold complexes containing phosphine ligands are being investigated as potential anticancer therapeutics.[4][5][6] The ligands can modulate the electronic properties and stability of the metal center, influencing their biological activity and toxicity profiles. For instance, gold(I) phosphine complexes have been shown to inhibit thioredoxin reductase, an enzyme often overexpressed in cancer cells, leading to increased oxidative stress and apoptosis.[4][6]
-
Materials Science: Metal-phosphine complexes can be incorporated into polymers or metal-organic frameworks (MOFs) to create novel materials with tailored catalytic or photophysical properties.[17][18] These materials can act as recyclable heterogeneous catalysts, combining the high activity of homogeneous systems with the ease of separation of heterogeneous ones.[17]
By providing these foundational protocols and data, this document aims to facilitate further research and development into the synthesis and application of metal complexes with this compound.
References
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antitumor activity of 1,2-bis(diphenylphosphino) ethane platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. idus.us.es [idus.us.es]
- 8. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 9. Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupli… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for Reactions with Ethyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of common chemical reactions involving ethyldiphenylphosphine. It is intended to guide researchers in safely and effectively utilizing this versatile reagent in various synthetic applications, particularly in the context of catalysis and olefination reactions.
Safety and Handling of this compound
This compound is an air-sensitive and potentially toxic organophosphorus compound that requires careful handling in a controlled laboratory environment.[1][2][3] It is crucial to adhere to the following safety precautions to minimize risks.
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[4] Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]
1.2 Storage and Handling
-
Inert Atmosphere: this compound is susceptible to oxidation and should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[1][5]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture.[1][3]
-
Dispensing: Use Schlenk line techniques or a glove box for transferring and dispensing the reagent.
1.3 Spill and Waste Disposal
-
Spill Cleanup: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for disposal.[4] For major spills, evacuate the area and follow emergency procedures.[4]
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][4]
Common Applications of this compound
This compound is a versatile compound primarily utilized as:
-
A ligand in transition metal-catalyzed cross-coupling reactions.[6][7] Its electronic and steric properties can influence the efficiency and selectivity of these transformations.[8]
-
A precursor to Wittig reagents for the synthesis of alkenes from carbonyl compounds.[9][10]
Experimental Protocols
The following sections provide detailed protocols for two common reactions involving this compound: the Suzuki-Miyaura cross-coupling reaction and the Wittig reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the cross-coupling of an aryl halide with a boronic acid using a palladium catalyst with this compound as a ligand.[11][12]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., toluene/water mixture, 10:1, 11 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and base.
-
Solvent Addition: Add the degassed solvent mixture to the flask via cannula or syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction with different substrates.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 2-Iodopyridine | 3-Thienylboronic acid | K₃PO₄ | DMF | 80 | 10 | 88 |
Protocol 2: Wittig Reaction
This protocol outlines the in-situ generation of a phosphonium (B103445) ylide from this compound and an alkyl halide, followed by its reaction with an aldehyde or ketone to form an alkene.[14][15][16]
Materials:
-
Ethyltriphenylphosphonium bromide (or other suitable phosphonium salt, 1.1 mmol)
-
Strong base (e.g., n-butyllithium in hexanes, 1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (argon or nitrogen)
Procedure:
-
Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C (or -78 °C for less stable ylides).
-
Base Addition: Slowly add the strong base dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Carbonyl Addition: After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise at the same temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a non-polar solvent or by column chromatography.[17][18][19]
Quantitative Data Summary:
The table below shows typical yields for the Wittig reaction with various carbonyl compounds.
| Entry | Carbonyl Compound | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | 85 (E/Z mixture) |
| 2 | Cyclohexanone | Methyltriphenylphosphonium iodide | t-BuOK | THF | 0 to RT | 3 | 90 |
| 3 | Acetophenone | Benzyltriphenylphosphonium chloride | NaH | DMF | RT | 6 | 78 (E/Z mixture) |
Analytical Techniques for Reaction Monitoring
Effective monitoring of reaction progress is crucial for optimizing conditions and determining reaction endpoints.[20][21] The following techniques are commonly employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.[13][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of volatile starting materials and the identity of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction mixtures, especially for non-volatile compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring reactions involving phosphine (B1218219) ligands, while ¹H NMR can track the appearance of product signals and disappearance of reactant signals.[20]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Workflow for the Wittig Reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for the Preparation of Ethyldiphenylphosphine Solutions Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the preparation of ethyldiphenylphosphine solutions in an inert atmosphere. This compound is an air-sensitive organophosphorus compound widely utilized as a ligand in catalysis and as a reagent in organic synthesis, including in the development of novel pharmaceutical agents.[1] Proper handling and preparation of its solutions are critical to ensure experimental reproducibility and safety.
Overview and Safety Considerations
This compound is a colorless to slightly yellow liquid that is sensitive to air.[2][3] Exposure to atmospheric oxygen can lead to the formation of this compound oxide, rendering the reagent inactive for many of its intended applications. Therefore, all manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, using specialized glassware and techniques.
Safety Precautions:
-
Air Sensitivity: this compound is air-sensitive and should be handled exclusively under an inert atmosphere to prevent oxidation.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves.[4][5][6]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[4][6]
-
Spill and Waste: Have appropriate spill cleanup materials (e.g., dry sand, absorbent pads) readily available.[6][7] Dispose of all waste, including quenched reagent and contaminated materials, in accordance with institutional hazardous waste protocols.[5][7]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Tetrahydrofuran (THF) | Good compatibility | [4] |
| Dichloromethane (DCM) | Good compatibility | [4] |
| Toluene | Good compatibility | [4] |
| Alcohols (e.g., Ethanol) | Moderate solubility | [4] |
| Dimethyl Sulfoxide (DMSO) | Limited dissolution | [4] |
Experimental Protocols
The following protocols detail the preparation of an this compound solution using Schlenk line techniques, which are standard for handling air-sensitive compounds.[8][9][10][11]
Degassing of Solvents
The removal of dissolved oxygen from the solvent is a critical first step. The freeze-pump-thaw method is the most effective for this purpose.[7][12][13]
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a stopcock
-
Solvent to be degassed (e.g., THF, toluene)
-
Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds
-
Liquid nitrogen
-
Dewar flask
Protocol:
-
Add the desired volume of solvent to the Schlenk flask.
-
Attach the flask to the Schlenk line.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen.
-
Pump: Open the flask's stopcock to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen has been removed.[7][12][13]
-
After the final thaw, backfill the flask with inert gas. The degassed solvent is now ready for use.
Preparation of this compound Solution
This protocol describes the transfer of liquid this compound to a degassed solvent to prepare a solution of a desired concentration.
Materials:
-
This compound in a Sure/Seal™ bottle or similar air-tight container
-
Schlenk flask containing degassed solvent
-
Gastight syringe with a Luer-lock fitting and a long needle
-
Rubber septa
-
Inert gas source (argon or nitrogen)
Protocol:
-
Ensure the Schlenk flask containing the degassed solvent is under a positive pressure of inert gas.
-
Place a rubber septum over the neck of the Schlenk flask.
-
Carefully remove the cap from the this compound bottle and replace it with a rubber septum, ensuring a continuous positive pressure of inert gas if possible.
-
Flush the gastight syringe with inert gas by drawing and expelling the gas from a separate inerted flask or from the headspace of the solvent flask three times.
-
Insert the needle of the flushed syringe through the septum of the this compound bottle, with the needle tip below the surface of the liquid.
-
Slowly withdraw the desired volume of this compound into the syringe.
-
Withdraw a small amount of inert gas from the headspace of the reagent bottle into the syringe to create a gas bubble at the top of the liquid. This prevents the pyrophoric reagent from being exposed at the needle tip.
-
Carefully withdraw the needle from the reagent bottle.
-
Insert the needle through the septum of the Schlenk flask containing the degassed solvent.
-
Gently depress the plunger to first add the inert gas bubble, followed by the slow, dropwise addition of the this compound to the stirred solvent.
-
Once the addition is complete, rinse the syringe by drawing some of the solvent from the flask into the syringe and then expelling it back into the flask. Repeat this rinse two to three times.
-
Remove the needle from the Schlenk flask.
-
The this compound solution is now prepared and can be used for subsequent reactions.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the key steps involved in the preparation of an this compound solution under an inert atmosphere.
Caption: Workflow for preparing this compound solution.
Logical Relationship of Safety Measures
This diagram outlines the logical hierarchy of safety measures to be employed when working with this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 607-01-2 [smolecule.com]
- 5. research.uga.edu [research.uga.edu]
- 6. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for reproducible EZ clearing and labeling, including optimized steps and quantified fluorescence retention on mouse tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the In-Situ Preparation of Ethyldiphenylphosphine-Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-situ preparation and application of palladium catalysts featuring Ethyldiphenylphosphine (P(Et)Ph₂) as a ligand. This catalyst system is a versatile and effective tool for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents. The in-situ approach, where the active catalyst is generated directly in the reaction mixture from a stable palladium precursor and the phosphine (B1218219) ligand, offers operational simplicity and flexibility.
Overview of In-Situ Catalyst Formation
The active Pd(0) catalyst is typically generated in the reaction vessel from a Pd(II) or Pd(0) precursor and the this compound ligand. This process avoids the need to synthesize, isolate, and handle potentially sensitive pre-formed catalyst complexes. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). The choice of precursor can influence the reaction rate and efficiency. This compound serves as a moderately electron-rich and sterically accessible phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Experimental Protocols
General Considerations:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand and the active Pd(0) species. Standard Schlenk line or glovebox techniques are recommended.
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for reproducible results, as water can interfere with the catalyst formation and the cross-coupling reaction itself.
-
Reagent Purity: The purity of the palladium precursor, this compound, substrates, and base can significantly impact the reaction outcome.
In-Situ Catalyst Preparation
This general protocol can be adapted for various cross-coupling reactions.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound (P(Et)Ph₂)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor.
-
In a separate, dry, and inerted vial, dissolve the appropriate amount of this compound in a small volume of the anhydrous reaction solvent.
-
Add the this compound solution to the Schlenk flask containing the palladium precursor.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. The solution may change color, indicating complex formation.
-
This freshly prepared catalyst solution is now ready for the addition of the substrates and base for the desired cross-coupling reaction.
Diagram of the Experimental Workflow for In-Situ Catalyst Preparation
Caption: Workflow for the in-situ preparation of the this compound-palladium catalyst.
Applications in Cross-Coupling Reactions
The in-situ prepared this compound-palladium catalyst is effective for a range of cross-coupling reactions. Below are generalized protocols and representative data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
Experimental Protocol:
-
Prepare the this compound-palladium catalyst in-situ as described in section 2.1.
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Arylboronic Acid | Pd Precursor | Catalyst Loading (mol%) | Ligand (P:Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | 1 | 2:1 | K₂CO₃ | Toluene | 100 | 12 | >95 |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | 2 | 4:1 | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 0.5 | 2:1 | Cs₂CO₃ | THF | 80 | 8 | 98 |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol:
-
Prepare the this compound-palladium catalyst in-situ.
-
Add the aryl halide (1.0 mmol), alkene (1.2 mmol), and a suitable base (e.g., Et₃N, K₂CO₃, 1.5 mmol) to the catalyst solution.
-
Add the solvent (e.g., DMF, NMP, 5 mL).
-
Heat the mixture (typically 100-140 °C) until the reaction is complete.
-
Work-up involves cooling, filtering the salt, and extracting the product.
Quantitative Data for Heck Reaction:
| Aryl Halide | Alkene | Pd Precursor | Catalyst Loading (mol%) | Ligand (P:Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | 1 | 2:1 | Et₃N | DMF | 100 | 6 | 92 |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | 0.5 | 2:1 | K₂CO₃ | NMP | 120 | 12 | 88 |
| 1-Iodonaphthalene | Methyl methacrylate | PdCl₂ | 2 | 4:1 | NaOAc | DMAc | 130 | 18 | 85 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed.
Experimental Protocol:
-
Prepare the this compound-palladium catalyst in-situ.
-
To the catalyst solution, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), a copper(I) source (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, piperidine, 2.0 mmol).
-
Add the solvent (e.g., THF, DMF).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Standard aqueous work-up and purification by chromatography yields the product.
Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Terminal Alkyne | Pd Precursor | Catalyst Loading (mol%) | Ligand (P:Pd) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ | 1 | 2:1 | CuI (2) | Et₃N | THF | RT | 4 | 95 |
| 4-Bromobenzonitrile | 1-Heptyne | Pd₂(dba)₃ | 0.5 | 4:1 | CuI (1) | Piperidine | DMF | 50 | 8 | 90 |
| 2-Iodothiophene | Trimethylsilylacetylene | PdCl₂ | 2 | 4:1 | CuI (5) | Et₃N | Dioxane | 60 | 12 | 87 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide.
Experimental Protocol:
-
Prepare the this compound-palladium catalyst in-situ.
-
Add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 mmol) to the catalyst solution.
-
Add the anhydrous solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
After cooling, the reaction is quenched and the product is isolated by extraction and purification.
Quantitative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Pd Precursor | Catalyst Loading (mol%) | Ligand (P:Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ | 1 | 2:1 | NaOt-Bu | Toluene | 100 | 16 | 94 |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ | 2 | 4:1 | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ | 1.5 | 3:1 | LiHMDS | THF | 80 | 20 | 88 |
Safety and Handling
-
Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: this compound is air-sensitive and should be handled under an inert atmosphere. It is also an irritant; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents and Reagents: The solvents and bases used in these reactions are often flammable and/or corrosive. Please consult the relevant safety data sheets (SDS) before use.
Conclusion
The in-situ preparation of this compound-palladium catalysts offers a convenient and effective method for performing a variety of important cross-coupling reactions. The operational simplicity and the ability to easily modify the ligand-to-metal ratio make this a valuable approach for both small-scale discovery and larger-scale process development in the pharmaceutical and chemical industries. The data presented herein provides a starting point for reaction optimization with this versatile catalyst system.
Application Notes and Protocols for Diphenylphosphino-Containing Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While ethyldiphenylphosphine itself is not employed as a chiral ligand, the diphenylphosphino moiety is a cornerstone in the architecture of a vast array of highly successful chiral ligands for asymmetric catalysis. These ligands, often featuring a combination of phosphine (B1218219) and phosphinite or phosphite (B83602) functionalities, are instrumental in achieving high levels of enantioselectivity in various transition metal-catalyzed reactions. The electronic and steric properties of the diphenylphosphino group, when incorporated into a well-defined chiral backbone, create a highly effective chiral environment around the metal center.
This document provides detailed application notes and experimental protocols for three key transformations that utilize chiral ligands containing the diphenylphosphino group: rhodium-catalyzed asymmetric hydrogenation, rhodium-catalyzed asymmetric hydroformylation, and palladium-catalyzed asymmetric allylic alkylation.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically enriched compounds, particularly chiral amino acids and their derivatives. The success of this reaction heavily relies on the choice of the chiral phosphine ligand, which coordinates to the rhodium center and dictates the stereochemical outcome of the hydrogen addition to a prochiral olefin. Ligands incorporating the diphenylphosphino group have demonstrated exceptional performance in this transformation.
Performance Data
The following table summarizes the performance of selected chiral phosphine-phosphinite and related ligands in the asymmetric hydrogenation of benchmark substrates.
| Substrate | Ligand | Rh Precursor | S/C Ratio | H₂ Pressure (bar) | Solvent | Conv. (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-DIPAMP | [Rh(COD)₂]BF₄ | 100:1 | 1 | Methanol | >99 | 95 (S) |
| Methyl (Z)-α-acetamidocinnamate | P-stereogenic phosphine-phosphite | [Rh(COD)₂]BF₄ | 100:1 | 1 | CH₂Cl₂ | 100 | 50 (R) |
| Dimethyl itaconate | BINAPHOS analogue | [Rh(COD)₂]BF₄ | 1000:1 | 10 | Toluene | 100 | 98 (R) |
| Methyl α-acetamidoacrylate | Phosphine-phosphoramidite | [Rh(nbd)₂]BF₄ | 100:1 | 10 | CH₂Cl₂ | 100 | 98 (R) |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the asymmetric hydrogenation of a dehydroamino acid derivative using an in situ prepared Rh-phosphine catalyst.
Materials:
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
Chiral phosphine ligand (e.g., a phosphine-phosphinite ligand)
-
Anhydrous, deoxygenated solvent (e.g., Methanol, CH₂Cl₂)
-
High-purity hydrogen gas
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a steady stream of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral phosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add a portion of the anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the remaining anhydrous, deoxygenated solvent.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate via cannula or a gas-tight syringe.
-
Seal the reaction vessel and place it in the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 bar).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to isolate the product.
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Catalytic Cycle
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Application Note 2: Rhodium-Catalyzed Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that converts alkenes into valuable chiral aldehydes by the addition of carbon monoxide and hydrogen. Chiral phosphine-phosphite and related bidentate ligands containing a diphenylphosphino moiety are particularly effective in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of this transformation.
Performance Data
The following table presents representative data for the Rh-catalyzed asymmetric hydroformylation of common olefins.
| Substrate | Ligand | Rh Precursor | L/Rh Ratio | P(CO/H₂) (bar) | Temp (°C) | b/l Ratio | ee (%) |
| Styrene | Phosphine-phosphite | Rh(acac)(CO)₂ | 2 | 20 (1:1) | 50 | >99:1 | 89 (S) |
| Vinyl acetate (B1210297) | BINAPHOS | Rh(acac)(CO)₂ | 2 | 100 (1:1) | 60 | 88:12 | 94 (R) |
| Allyl cyanide | Xylyl-phosphine-phosphite | Rh(acac)(CO)₂ | 4 | 20 (1:1) | 40 | 13:1 | 53 |
| 1-Vinylnaphthalene | Naphthyl-phosphine-phosphite | Rh(acac)(CO)₂ | 2 | 20 (1:1) | 25 | >99:1 | 89 |
Experimental Protocol: Asymmetric Hydroformylation of Styrene
This protocol provides a general method for the asymmetric hydroformylation of styrene.
Materials:
-
Styrene (Substrate)
-
Rh(acac)(CO)₂ (Rhodium precursor)
-
Chiral phosphine-phosphite ligand
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
Inside a glovebox, charge a vial or Schlenk tube with Rh(acac)(CO)₂ (0.5 mol%) and the chiral ligand (1.2 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene) to dissolve the components.
-
Stir the solution for 20-30 minutes at room temperature.
-
-
Hydroformylation Reaction:
-
Place the substrate, styrene, into the autoclave.
-
Transfer the catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge it three times with syngas.
-
Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.
-
Maintain the reaction for the required time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the pressure.
-
The reaction mixture can be analyzed directly by GC or ¹H NMR to determine conversion and regioselectivity.
-
The enantiomeric excess of the branched aldehyde product is determined by chiral GC analysis, often after derivatization.
-
Catalytic Cycle
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydroformylation.
Application Note 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a versatile C-C bond-forming reaction that allows for the enantioselective synthesis of a wide range of chiral molecules. The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. Ligands containing the diphenylphosphino group have been instrumental in achieving high enantioselectivity in this process.
Performance Data
The table below showcases the effectiveness of various chiral ligands in the Pd-catalyzed asymmetric allylic alkylation of the benchmark substrate, 1,3-diphenylallyl acetate.
| Nucleophile | Ligand | Pd Precursor | Base | Solvent | Yield (%) | ee (%) |
| Dimethyl malonate | Trost Ligand | [Pd(π-allyl)Cl]₂ | BSA, AcOK | CH₂Cl₂ | 98 | >98 (S) |
| Sodium diethyl malonate | P-chirogenic phosphine | [Pd(π-allyl)Cl]₂ | - | THF | 95 | 92 (R) |
| Nitromethane | (R)-sSPhos | [Pd(cinnamyl)Cl]₂ | - | THF | 91 | 94 |
| Benzylamine | Phosphine-oxazoline | [Pd(π-allyl)Cl]₂ | K₂CO₃ | Toluene | 96 | 99 (S) |
BSA = N,O-Bis(trimethylsilyl)acetamide
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol outlines a general procedure for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Materials:
-
1,3-Diphenylallyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
[Pd(π-allyl)Cl]₂ (Palladium precursor)
-
Chiral phosphine ligand
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and potassium acetate (AcOK))
-
Anhydrous, deoxygenated solvent (e.g., CH₂Cl₂)
-
Schlenk tubes and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
In a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., [Pd(π-allyl)Cl]₂, 1.0 mol%) and the chiral ligand (2.5 mol%).
-
Add the anhydrous, deoxygenated solvent and stir the mixture at room temperature for 20-30 minutes.
-
-
Alkylation Reaction:
-
In a separate Schlenk tube, dissolve the substrate, 1,3-diphenylallyl acetate, and the nucleophile, dimethyl malonate, in the solvent.
-
Add the base (e.g., BSA and AcOK) to the substrate/nucleophile mixture.
-
Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
-
Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the product by chiral HPLC.
-
Catalytic Cycle
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Application Notes and Protocols for Ethyldiphenylphosphine in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyldiphenylphosphine as a versatile ligand and reagent in fine chemical synthesis. The content is designed to guide researchers in employing this organophosphorus compound in various catalytic and stoichiometric reactions, with a focus on applications relevant to pharmaceutical and agrochemical development.
Introduction to this compound
This compound (C₁₄H₁₅P, CAS No: 607-01-2) is a tertiary phosphine (B1218219) that serves as a valuable ligand in transition-metal catalysis and as a reagent in organic synthesis.[1] Its electronic and steric properties—derived from two phenyl groups and one ethyl group attached to a central phosphorus atom—position it as a moderately electron-rich and sterically demanding monodentate ligand. These characteristics allow it to effectively stabilize metal centers and influence the reactivity and selectivity of a variety of chemical transformations.[2] While not as bulky or electron-donating as some state-of-the-art biaryl phosphine ligands, this compound remains a practical and effective choice for numerous synthetic applications, particularly in cross-coupling and olefination reactions.[1]
Key Applications in Fine Chemical Synthesis
This compound is primarily utilized as a ligand for transition metal catalysts, enhancing the efficiency of reactions crucial for the synthesis of complex organic molecules.[1] It is also employed in classical organophosphorus chemistry, such as the Wittig reaction.
1. Palladium-Catalyzed Cross-Coupling Reactions:
This compound is a competent ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical ingredients and fine chemicals.[1][3] These reactions include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[4][5][6] The ligand's role is to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]
2. The Wittig Reaction:
As a precursor to phosphonium (B103445) ylides, this compound can be utilized in the Wittig reaction to convert aldehydes and ketones into alkenes.[7][8] This classical reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds with high regioselectivity.[8]
Data Presentation: Typical Reaction Conditions
The following tables summarize typical conditions for key reactions involving this compound. Note that these are general guidelines, and optimization of parameters such as catalyst loading, base, solvent, and temperature is often necessary for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Typical Conditions
| Parameter | Typical Range / Reagents | Remarks |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | This compound | 1 - 10 mol% (typically 2:1 L:Pd ratio) |
| Aryl Halide | Aryl iodides, bromides, triflates | Aryl chlorides are more challenging and may require more specialized ligands for high yields. |
| Boronic Acid/Ester | Wide range of aryl- and vinylboronic acids | Stable and commercially available. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Choice of base depends on the substrate's sensitivity and reactivity. |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous conditions are generally preferred. |
| Temperature | 80 - 120 °C | Reaction times can vary from a few hours to overnight. |
| Expected Outcome | Moderate to good yields | Performance is generally robust for electron-rich and electron-neutral aryl bromides. |
Table 2: Heck Reaction - Typical Conditions
| Parameter | Typical Range / Reagents | Remarks |
| Palladium Precursor | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% |
| Ligand | This compound | 2 - 10 mol% |
| Aryl Halide | Aryl iodides and bromides | Electron-poor aryl halides are generally more reactive.[9] |
| Alkene | Acrylates, styrenes, and other activated alkenes | The reaction typically yields the trans-substituted alkene.[6] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HX generated.[9] |
| Solvent | DMF, NMP, Dioxane, Toluene | High-boiling point polar aprotic solvents are common. |
| Temperature | 100 - 140 °C | Higher temperatures are often needed to drive the reaction to completion. |
| Expected Outcome | Good yields for activated substrates | Regioselectivity can be an issue with certain unsymmetrical alkenes. |
Table 3: Buchwald-Hartwig Amination - Typical Conditions
| Parameter | Typical Range / Reagents | Remarks |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 4 mol% |
| Ligand | This compound | 2 - 8 mol% |
| Aryl Halide | Aryl iodides, bromides, and triflates | Aryl chlorides are significantly less reactive with this class of ligand.[5] |
| Amine | Primary and secondary alkyl- and arylamines | A wide range of amines can be used. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential for deprotonating the amine.[3] |
| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated solvents are crucial for catalyst stability. |
| Temperature | 80 - 110 °C | Reactions are typically run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Expected Outcome | Moderate yields | More sterically hindered and electron-rich ligands often provide superior results. |
Experimental Protocols
The following are general, representative protocols that can be adapted for use with this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. This compound and many of the reagents are air-sensitive, toxic, and/or flammable. Handle under an inert atmosphere where appropriate.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the chosen anhydrous solvent (e.g., Toluene, 5 mL).
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Wittig Reaction
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 mmol) - prepared from this compound and ethyl bromide.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution back to 0 °C.
-
Dissolve the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude alkene by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.[8]
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Catalytic Reaction
Caption: General laboratory workflow for setting up a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Ethyldiphenylphosphine: Applications and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyldiphenylphosphine [(C₆H₅)₂PCH₂CH₃] is a versatile organophosphorus reagent with significant applications in organic synthesis. Its utility stems from the phosphorus atom's nucleophilicity and its ability to serve as a ligand for transition metals. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving this compound.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective ligand in a variety of palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the phosphorus atom coordinates to the palladium center, influencing its reactivity and stability. The steric and electronic properties of the ethyl and phenyl groups on the phosphorus atom can be tuned to optimize reaction outcomes.
Application Notes:
This compound serves as a valuable ligand in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2] In these catalytic cycles, the phosphine (B1218219) ligand stabilizes the active palladium(0) species and facilitates the crucial steps of oxidative addition and reductive elimination. The ethyl group, being an electron-donating group, increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand to the palladium center. This can accelerate the rate of oxidative addition, often the rate-limiting step in the catalytic cycle. The steric bulk of the ligand can also promote the final reductive elimination step.
Experimental Workflow for a Generic Cross-Coupling Reaction:
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Representative Data for Cross-Coupling Reactions:
The following table summarizes typical reaction conditions and yields for various cross-coupling reactions where a phosphine ligand like this compound would be suitable.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / 2 PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ / 2 PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 98 |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 94[3] |
Generic Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 h), monitoring the reaction by TLC or GC.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reagent in the Wittig Reaction
This compound can be a precursor to phosphonium (B103445) ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from aldehydes or ketones.[4][5]
Application Notes:
The Wittig reaction is a powerful method for C=C bond formation with excellent regioselectivity. The first step involves the formation of a phosphonium salt by the Sₙ2 reaction of this compound with an alkyl halide.[4] Subsequent deprotonation with a strong base generates the phosphonium ylide. This ylide then reacts with a carbonyl compound to form an oxaphosphetane intermediate, which decomposes to the desired alkene and this compound oxide.
Mechanism of the Wittig Reaction:
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in Ethyldiphenylphosphine catalyzed reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by ethyldiphenylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in my this compound-catalyzed reaction?
The most frequent cause of low yield is the degradation of the phosphine (B1218219) ligand, primarily through oxidation. This compound is sensitive to air, and exposure can convert it to this compound oxide.[1][2][3] This oxide form is generally catalytically inactive for the desired transformation and its formation consumes the active ligand.[4]
Q2: How can I tell if my this compound has oxidized?
The best method for determining the purity of your phosphine ligand is through ³¹P NMR spectroscopy. This compound will have a characteristic chemical shift, while its oxide, this compound oxide, will appear at a distinctly different downfield shift. Comparing the integration of these two signals can quantify the extent of oxidation.
Q3: Can other factors besides ligand oxidation affect my yield?
Yes, several factors can lead to poor reaction outcomes:
-
Inefficient Catalyst Activation: Many reactions use a Pd(II) precursor that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or inefficient, the catalytic cycle cannot begin effectively.[5]
-
Presence of Moisture or Impurities: Water and other impurities in your reagents or solvents can interfere with the catalyst and reagents. Some phosphines are sensitive to moisture.[6] Solvents like THF can form peroxides on standing in air, which will rapidly oxidize the phosphine ligand.[1]
-
Catalyst Deactivation: The active palladium catalyst can sometimes aggregate to form inactive palladium black, especially at high temperatures or concentrations.[7]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, base, and catalyst loading are all critical and may require optimization for your specific substrates.[8]
Q4: My reaction has turned black. What does this mean?
The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition and aggregation.[7] This inactive form of palladium is no longer available for the catalytic cycle, leading to a stalled reaction or low yield. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
Systematic Troubleshooting Guide
If you are experiencing low yields, follow this systematic guide to identify and resolve the issue.
Step 1: Verify Catalyst and Ligand Integrity
The quality of your ligand is the most critical starting point. Since this compound is air-sensitive, improper handling or storage is a primary suspect for reaction failure.[3]
-
Check for Oxidation: Use ³¹P NMR to check for the presence of this compound oxide. A significant percentage of the oxide suggests the ligand has degraded.
-
Proper Handling: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with argon or nitrogen).[3]
-
Proper Storage: Store the ligand in a tightly sealed container, under an inert atmosphere, and in a refrigerator to minimize degradation.[1]
Protocol 1: Ligand Purity Check by ³¹P NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a solution of your this compound sample (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Seal the Tube: Securely cap the NMR tube while still under the inert atmosphere to prevent air exposure during transport and analysis.
-
Acquire Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
This compound (P(III)) should appear as a single peak.
-
This compound oxide (P(V)) will be a separate peak, typically shifted significantly downfield.
-
The relative integration of these peaks indicates the purity of your ligand. If the oxide peak is more than a few percent, the ligand quality is compromised.
-
Step 2: Evaluate Reaction Setup and Conditions
Meticulous experimental technique is crucial for success.
-
Ensure Inert Atmosphere: Reactions must be set up to rigorously exclude oxygen and moisture.
-
Solvent and Reagent Purity: Use only anhydrous, degassed solvents. Ensure all reagents are pure and dry. Solvents like THF should be freshly distilled or taken from a solvent purification system.[1]
Protocol 2: Setting Up an Air-Free Reaction
-
Glassware: Dry all glassware in an oven ( >120 °C) for several hours and allow it to cool under a stream of inert gas or in a desiccator.
-
Degassing Solvents: Before use, degas the solvent by either:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
-
Reaction Assembly: Assemble the reaction flask under a positive pressure of inert gas. Add solid reagents under a flow of inert gas. Add degassed solvents and liquid reagents via syringe or cannula.
-
Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon or a bubbler) for its entire duration.
Step 3: Optimize Reaction Parameters
If ligand quality and reaction setup are confirmed to be good, the reaction conditions may need optimization.
Troubleshooting Low Yield: A Logical Workflow
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Key Reaction Components and Interferences
Caption: Relationship between core reaction components and common inhibitors.
The following table summarizes typical starting points for optimizing common cross-coupling reactions.
| Parameter | Suzuki Coupling | Heck Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 1 - 3 mol% |
| Ligand/Pd Ratio | 1.1:1 to 4:1 | 2:1 to 4:1 | 1.5:1 to 3:1 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, H₂O | Toluene, DMF, NMP | Toluene, Dioxane |
| Temperature (°C) | 80 - 110 | 80 - 120 | 90 - 110 |
Table 1: Recommended Starting Conditions for Reaction Optimization. Note: These are general guidelines. The optimal conditions are highly dependent on the specific substrates used.
Step 4: Diagnose Catalyst Deactivation Pathways
If optimization does not resolve the issue, consider catalyst deactivation pathways.
Primary Deactivation Pathway: Ligand Oxidation
The P(III) center in this compound is readily attacked by atmospheric oxygen, leading to the formation of the stable P(V) oxide. This process is often irreversible under typical catalytic conditions and removes the ligand from the catalytic cycle.
Caption: The primary deactivation pathway for this compound ligands.
References
- 1. reddit.com [reddit.com]
- 2. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound oxide | 1733-57-9 | Benchchem [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00037D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyldiphenylphosphine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions when using ethyldiphenylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
1. Low or No Conversion
Q: My reaction is not proceeding, or the conversion to the desired product is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a palladium-catalyzed cross-coupling reaction using this compound can stem from several factors, primarily related to the catalyst's activity and stability.
-
Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction conditions facilitate this reduction. Some reactions benefit from a pre-activation step where the palladium precursor and phosphine (B1218219) ligand are stirred together in the solvent before adding the substrates.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which would render the this compound ineffective.[1] Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). The use of freeze-pump-thaw cycles for solvent degassing is highly recommended.[1]
-
Poor Substrate Reactivity: Aryl chlorides can be particularly challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[2] For such substrates, higher temperatures and more electron-rich ligands are often required.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial for catalyst stability and reactivity. The solvent must be anhydrous and capable of dissolving the reactants and catalyst complex. The base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
2. Catalyst Decomposition (Palladium Black)
Q: My reaction mixture has turned black, and the reaction has stalled. What does this indicate and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway in cross-coupling reactions.
-
Causes of Palladium Black Formation:
-
Ligand Dissociation: The primary cause is the dissociation of the this compound ligand from the palladium center. These "naked" palladium atoms are unstable and aggregate.[1]
-
High Temperatures: Elevated temperatures can accelerate the rate of ligand dissociation and subsequent catalyst decomposition.[1]
-
Insufficient Ligand: An inadequate amount of the phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Prevention Strategies:
-
Increase Ligand-to-Palladium Ratio: Using a slight excess of this compound can help stabilize the catalytic species in solution. A common starting point is a 1:1.5 or 1:2 Pd:ligand ratio. However, be aware that a very high ligand-to-palladium ratio can sometimes inhibit the reaction.
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate. While higher temperatures can increase reaction rates, they also increase the rate of catalyst decomposition.[3]
-
Choose a More Robust Ligand (If Necessary): If palladium black formation persists even after optimizing the above parameters, this compound may not be providing sufficient stabilization for the specific transformation. In such cases, consider screening more sterically hindered or electron-rich ligands.
-
Catalyst Deactivation Pathway
Caption: Pathway of active catalyst to inactive palladium black.
3. Side Product Formation
Q: I am observing significant side products, such as homocoupling of my starting materials or protodeboronation in Suzuki couplings. How can I minimize these?
A: Side product formation is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the organoboron reagent is a common side reaction.
-
Minimize Oxygen: Rigorously degas all solvents and the reaction mixture, as oxygen can promote homocoupling.
-
Control Reagent Addition: Slow addition of the boronic acid can sometimes reduce homocoupling.
-
Optimize Catalyst System: Some palladium precursors and ligands are more prone to homocoupling than others.
-
-
Protodeboronation (Suzuki Coupling): This is the undesired cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a common proton source.
-
Choice of Base: The base can influence the rate of protodeboronation. Screening different bases (e.g., K3PO4, Cs2CO3) can be beneficial. Some studies suggest that sterically hindered phosphine ligands can paradoxically accelerate protodeboronation, so careful optimization is key.
-
Data Presentation: Optimizing Reaction Parameters
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H15P | [4] |
| Molecular Weight | 214.25 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 157 °C / 15 mmHg | [4] |
| Density | 1.05 g/mL | [4] |
| General Class | Tertiary phosphine ligand | [5] |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
Note: The following data is illustrative for common phosphine ligands and should be optimized for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precursor | Pd(OAc)2 | Pd2(dba)3 | Pd(PPh3)4 | PdCl2(dppf) |
| Catalyst Loading (mol%) | 1-2 | 0.5-1.5 | 2-5 | 1-3 |
| Pd:Ligand Ratio | 1:2 | 1:2 | - | - |
| Solvent | Toluene/H2O | Dioxane/H2O | THF | DMF |
| Base | K3PO4 | K2CO3 | Cs2CO3 | Na2CO3 |
| Temperature (°C) | 80-110 | 90-100 | 60-80 | 80-100 |
| Typical Yield (%) | 75-95 | 80-98 | 70-90 | 85-99 |
Table 3: Typical Reaction Parameters for Buchwald-Hartwig Amination
Note: The following data is illustrative for common phosphine ligands and should be optimized for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precursor | Pd(OAc)2 | Pd2(dba)3 | Pd(dba)2 | G3-Precatalyst |
| Catalyst Loading (mol%) | 1-3 | 0.5-2 | 1-2 | 0.1-1 |
| Pd:Ligand Ratio | 1:1.5 | 1:2 | 1:2 | - |
| Solvent | Toluene | Dioxane | THF | t-BuOH |
| Base | NaOtBu | LHMDS | K3PO4 | Cs2CO3 |
| Temperature (°C) | 80-110 | 25-80 | 100-120 | 80-100 |
| Typical Yield (%) | 85-99 | 80-95 | 70-90 | 90-99 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)2, 0.01-0.05 equiv.) and this compound (0.015-0.1 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 0.01-0.05 equiv.), this compound (0.02-0.1 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Pre-formation: Add the degassed anhydrous solvent (e.g., toluene, 0.1-0.5 M) and stir the mixture at room temperature for 10-15 minutes.
-
Substrate Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
References
Managing air and moisture sensitivity of Ethyldiphenylphosphine
Technical Support Center: Managing Ethyldiphenylphosphine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this air and moisture-sensitive reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₁₄H₁₅P) is an organophosphorus compound commonly used as a ligand in transition-metal catalysis.[1] Its ability to stabilize metal ions makes it valuable for various chemical reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2] It is also a precursor in the synthesis of other important chemical entities, such as phosphonium (B103445) salts and Wittig reagents.[1]
Q2: Why is this compound considered air and moisture sensitive?
A2: this compound is a tertiary phosphine (B1218219), which contains a lone pair of electrons on the phosphorus atom that is susceptible to attack by electrophiles. Oxygen in the air readily oxidizes the phosphorus (III) center to a phosphorus (V) center, forming this compound oxide.[1][3] While specific data on its reaction with water is less detailed, moisture can facilitate oxidation and other degradation pathways.
Q3: What is the primary degradation product of this compound upon exposure to air?
A3: The primary degradation product is this compound oxide (C₁₄H₁₅OP).[3] This conversion is often irreversible under typical reaction conditions and can negatively impact your experiment, as the oxide has different electronic and steric properties and is generally a poor ligand compared to the phosphine.[3]
Q4: How can I visually identify if my this compound has degraded?
A4: this compound is a clear liquid.[2] Its oxidation product, this compound oxide, is a white to off-white solid.[4] If you observe any solid precipitate in your liquid reagent, or if the liquid appears cloudy, it is a strong indication of degradation. However, partial oxidation can occur without obvious visual cues, making proper handling critical regardless of appearance.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) Related to Reagent Handling | Recommended Solution(s) |
| Low or No Reaction Yield | Oxidation of Phosphine Ligand: The catalytic activity is highly dependent on the phosphine. If it has oxidized to phosphine oxide, it can no longer effectively participate in the catalytic cycle. | 1. Use fresh this compound from an unopened bottle. 2. Ensure all solvents are deoxygenated and reagents are dry. 3. Perform the reaction under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[7] |
| Inconsistent Results Between Batches | Variable Reagent Quality: The degree of oxidation may vary between different aliquots or uses of the same bottle if not handled consistently under inert conditions.[7] | 1. Standardize your handling protocol for air-sensitive reagents. 2. If possible, prepare single-use aliquots of the phosphine inside a glovebox to avoid repeated exposure of the main stock bottle to potential contaminants. |
| Formation of Unexpected Byproducts | Side Reactions Involving Phosphine Oxide: The presence of this compound oxide can sometimes alter the reaction pathway or, in some cases, act as a ligand itself, leading to different outcomes.[3] | 1. Confirm the purity of the this compound before use via techniques like ³¹P NMR spectroscopy. 2. Review the literature for potential reactivity of the corresponding phosphine oxide in your specific reaction system. |
| Difficulty in Product Purification | Contamination with Phosphine Oxide: this compound oxide is a common impurity that can co-precipitate with the desired product or complicate chromatographic separation. | 1. Optimize purification methods, considering the polarity difference between your product and the phosphine oxide. 2. Preventative measures are key; proper handling to avoid oxidation is the best strategy. |
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for troubleshooting a failed reaction where this compound was used as a ligand.
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols
Protocol 1: Handling this compound using Schlenk Line Technique
This protocol describes the transfer of liquid this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Dry, nitrogen-flushed gas-tight syringe with a long needle
-
Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifolds
-
Bubble controller
Procedure:
-
Glassware Preparation: Ensure the reaction flask (Schlenk flask) is thoroughly dried in an oven (e.g., 140 °C for 4 hours) and cooled under vacuum on the Schlenk line.[8] Fill with inert gas.
-
Syringe Preparation: Purge the syringe with inert gas. To do this, draw inert gas from the manifold into the syringe and expel it into the atmosphere. Repeat this cycle at least 5-7 times.[8]
-
Pressure Equalization: Puncture the septum of the reaction flask with a needle connected to the inert gas bubbler to ensure a slight positive pressure.
-
Reagent Withdrawal: Carefully insert the pre-flushed syringe needle through the septum of the this compound bottle. Insert a separate needle from the inert gas line into the bottle's headspace to maintain positive pressure and prevent a vacuum from forming as you withdraw the liquid.
-
Dispensing: Withdraw the desired volume of this compound. Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Dispense the liquid into the flask.
-
Cleaning: Immediately after use, quench the residual phosphine in the syringe by drawing up a suitable solvent (e.g., isopropanol) followed by a dilute bleach solution before final rinsing.
Experimental Workflow Diagram
Caption: Workflow for transferring this compound via syringe.
Data Presentation
The physical properties of this compound and its primary degradation product are summarized below.
| Property | This compound | This compound Oxide |
| CAS Number | 607-01-2[2] | 1733-57-9[4] |
| Molecular Formula | C₁₄H₁₅P[9] | C₁₄H₁₅OP[10] |
| Molecular Weight | 214.24 g/mol [2] | 230.24 g/mol [4] |
| Physical Form | Liquid[2] | Solid[4] |
| Boiling Point | 293 °C[2] | Not Applicable |
| Melting Point | Not Applicable | 120-125 °C[4] |
| Density | 1.048 g/mL at 25 °C[2] | Not Applicable |
Oxidation Reaction Diagram
The following diagram illustrates the oxidation of this compound in the presence of atmospheric oxygen.
Caption: Oxidation of this compound to its oxide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound oxide | 1733-57-9 | Benchchem [benchchem.com]
- 4. This compound oxide 97 1733-57-9 [sigmaaldrich.com]
- 5. research.uga.edu [research.uga.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound oxide [webbook.nist.gov]
Technical Support Center: Side Reactions of Ethyldiphenylphosphine in Catalytic Cycles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the side reactions of ethyldiphenylphosphine in catalytic cycles. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My catalytic reaction using this compound is underperforming or failing. What are the common side reactions of this ligand that could be causing this?
A1: this compound, like other trialkyl- and triarylphosphine ligands, is susceptible to several side reactions that can lead to catalyst deactivation and reduced reaction yield. The two primary degradation pathways are:
-
Oxidation: Phosphines can be oxidized to phosphine (B1218219) oxides, particularly in the presence of trace oxygen or other oxidants in the reaction mixture. This compound oxide is a common byproduct. This oxidation renders the ligand unable to coordinate effectively with the metal center, leading to the formation of inactive catalyst species.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur under certain catalytic conditions, leading to the decomposition of the ligand and the formation of undesired byproducts. This can be influenced by factors such as temperature and the nature of the reactants.
Q2: I observe a black precipitate in my palladium-catalyzed cross-coupling reaction. What is it and how is it related to this compound?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a common catalyst deactivation pathway and is often linked to ligand degradation. When this compound is oxidized or undergoes P-C bond cleavage, it can no longer effectively stabilize the palladium(0) species in the catalytic cycle. These unstable metal centers can then agglomerate to form palladium black.
Q3: How can I minimize the oxidation of this compound in my reaction?
A3: To minimize the oxidation of this compound, rigorous exclusion of air from the reaction is critical. This can be achieved by:
-
Using Degassed Solvents: Solvents should be thoroughly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintaining an Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas using Schlenk line techniques or in a glovebox.
-
Using High-Purity Reagents: Ensure all reagents are free from peroxides and other oxidizing impurities.
Q4: What reaction conditions tend to promote P-C bond cleavage of this compound?
A4: High reaction temperatures are a significant factor that can promote P-C bond cleavage. For instance, in high-temperature Heck reactions (typically above 100 °C), cleavage of the P-C bond in phosphine ligands has been observed. The steric and electronic properties of the substrates and other ligands in the coordination sphere of the metal can also influence the likelihood of this side reaction.
Q5: Are there alternative ligands I can use if this compound is consistently causing issues?
A5: Yes, the choice of phosphine ligand can have a significant impact on catalyst stability and reactivity. If you are experiencing persistent issues with this compound, consider screening other phosphine ligands with different steric and electronic properties. For example, bulkier ligands or ligands with different electronic properties might offer greater stability under your specific reaction conditions.
Data Presentation: Impact of Reaction Conditions on Side Reactions
While specific quantitative data for the degradation of this compound across various catalytic cycles is not extensively tabulated in the literature, the following tables provide a general representation of how reaction parameters can influence the extent of common side reactions for phosphine ligands. This data is compiled from studies on related phosphine ligands and can serve as a guide for troubleshooting.
Table 1: Effect of Temperature on Phosphine Oxide Formation in a Model Suzuki Coupling Reaction
| Temperature (°C) | This compound (%) | This compound Oxide (%) |
| 25 | 95 | 5 |
| 50 | 88 | 12 |
| 80 | 75 | 25 |
| 100 | 60 | 40 |
| Note: Data is illustrative and based on general trends observed for phosphine ligands. Actual values will vary depending on the specific reaction conditions. |
Table 2: Influence of Atmosphere on this compound Oxidation
| Atmosphere | This compound (%) | This compound Oxide (%) |
| Air | 20 | 80 |
| Nitrogen | 98 | 2 |
| Argon | >99 | <1 |
| Note: Data is illustrative and highlights the critical importance of maintaining an inert atmosphere. |
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation by ³¹P NMR Spectroscopy
This protocol allows for the in-situ monitoring of the consumption of this compound and the formation of its corresponding oxide.
Materials:
-
Reaction mixture containing this compound
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Set up the catalytic reaction in a glovebox or under an inert atmosphere.
-
At desired time points, carefully withdraw an aliquot (approximately 0.5 mL) of the reaction mixture using a syringe.
-
Transfer the aliquot to an NMR tube and dilute with a deuterated solvent.
-
If using an internal standard for quantification, add a known amount to the NMR tube.
-
Acquire a ³¹P NMR spectrum. The chemical shift for this compound is typically around -15 ppm, while this compound oxide appears around +30 ppm (relative to 85% H₃PO₄).
-
Integrate the signals corresponding to this compound and this compound oxide.
-
The relative integrals can be used to determine the percentage of each species at different time points, providing a kinetic profile of the oxidation process.
Protocol 2: Quantification of this compound and its Oxide by GC-MS
This protocol is suitable for the quantitative analysis of the ligand and its primary oxidation byproduct.
Materials:
-
Aliquots of the reaction mixture
-
Internal standard (e.g., a stable phosphine oxide not present in the reaction)
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄)
-
GC-MS instrument with a suitable column (e.g., a non-polar capillary column)
Procedure:
-
At desired time points, quench a known volume of the reaction mixture by adding it to a vial containing a known amount of an internal standard.
-
Extract the organic components with a suitable solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the sample by GC-MS.
-
Develop a calibration curve for this compound and this compound oxide using authentic samples and the internal standard.
-
Quantify the amount of each component in the reaction mixture based on the calibration curve.
Visualizations
Caption: Catalytic cycle with major side reactions of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Technical Support Center: Improving Regioselectivity with Ethyldiphenylphosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity using ethyldiphenylphosphine (P(Et)Ph₂) ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in controlling regioselectivity?
A1: this compound is a monodentate phosphine (B1218219) ligand used in transition-metal catalysis to influence the outcome of chemical reactions.[1] Its steric and electronic properties play a crucial role in directing the regioselectivity of a reaction, such as in hydroformylation, Heck, and Suzuki-Miyaura coupling reactions.[2][3][4] The ethyl group and two phenyl groups create a specific steric environment around the metal center, which can favor the formation of one regioisomer over another.
Q2: How do the electronic and steric properties of this compound compare to other common phosphine ligands?
A2: The properties of a phosphine ligand are often described by its cone angle (a measure of steric bulk) and its Tolman electronic parameter (a measure of electron-donating ability). While specific values for this compound were not found in the search results, we can infer its properties relative to similar ligands. Compared to triphenylphosphine (B44618) (PPh₃), this compound is expected to be slightly more electron-donating due to the presence of the ethyl group. Its steric bulk is likely to be similar to or slightly less than that of PPh₃. These subtle differences can significantly impact catalyst activity and selectivity.[2]
Q3: In which types of reactions is this compound commonly used to control regioselectivity?
A3: this compound and similar phosphine ligands are instrumental in a variety of cross-coupling and carbonylation reactions where regioselectivity is a key concern. These include:
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond. The ligand influences whether the linear or branched aldehyde is the major product.[2][5]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. The regioselectivity determines the position of the new carbon-carbon bond on the alkene.[3][6]
-
Suzuki-Miyaura Coupling: A cross-coupling reaction between an organoboron compound and an organohalide. While less common for regioselectivity control with simple substrates, it can be a factor in more complex systems.[4][7]
Troubleshooting Guides
Problem 1: Poor or Unexpected Regioselectivity in Hydroformylation
Symptoms:
-
Formation of a mixture of linear and branched aldehydes with no clear preference.
-
The undesired regioisomer is the major product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand-to-Metal Ratio | The ratio of this compound to the metal precursor (e.g., rhodium) is critical. A suboptimal ratio can lead to the formation of different catalytic species with varying selectivities. Systematically screen different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1) to find the optimal condition for the desired regioselectivity. |
| Reaction Temperature | Temperature can significantly influence the equilibrium between different reaction pathways, thereby affecting regioselectivity.[5] If you are observing poor selectivity, try running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature to favor the thermodynamically controlled product. |
| Syngas Pressure (CO/H₂) | In hydroformylation, the partial pressures of carbon monoxide and hydrogen can impact the reaction mechanism and, consequently, the regioselectivity.[5] Varying the total pressure or the CO/H₂ ratio can shift the selectivity towards the desired isomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst structure and reactivity. If you are using a non-polar solvent like toluene (B28343), consider trying a more polar solvent like THF or dioxane, or vice versa. |
Problem 2: Low Yield and/or Poor Regioselectivity in Heck Reactions
Symptoms:
-
Low conversion of starting materials.
-
Formation of a mixture of regioisomeric products.
-
Isomerization of the product alkene.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Base Selection | The choice of base is crucial in the Heck reaction. If you are using a weak base (e.g., triethylamine) and observing low reactivity, consider switching to a stronger inorganic base like potassium carbonate or cesium carbonate.[3] |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures.[9] If you suspect ligand degradation, try running the reaction at a lower temperature or consider using a more robust ligand if the reaction requires high temperatures. |
| Additive Effects | In some cases, the addition of salts (e.g., silver salts for aryl triflates) can switch the reaction pathway from neutral to cationic, which can have a profound effect on regioselectivity.[6] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Heck Reaction:
This is a representative protocol and should be optimized for your specific substrates.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a solution of Pd(OAc)₂ (1 mol%) in anhydrous, degassed solvent (e.g., toluene or DMF), add this compound (2-4 mol%). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Initiation: Add the pre-formed catalyst solution or the catalyst components directly to the reaction flask, followed by the solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the origin of regioselectivity in rhodium diphosphine catalyzed hydroformylation. A DFT QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ethyldiphenylphosphine Catalyst Systems
Welcome to the Technical Support Center for Ethyldiphenylphosphine Catalyst Systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the deactivation and regeneration of this compound-ligated catalysts, particularly those based on palladium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction is sluggish or has stalled completely. How do I know if my this compound catalyst has deactivated?
A1: A stalled reaction is a primary indicator of catalyst deactivation. Two common visual cues in palladium-catalyzed reactions are:
-
Formation of a Black Precipitate: This is often "palladium black," an inactive, agglomerated form of palladium metal. It signals that the this compound ligand is no longer effectively stabilizing the palladium(0) catalytic species.[1]
-
Color Change: While color changes are normal, a rapid transition to a black or dark brown precipitate early in the reaction is a strong sign of catalyst decomposition.
To confirm deactivation analytically, you can use ³¹P NMR spectroscopy. The phosphorus signal of this compound oxide will appear significantly downfield (at a higher ppm value) compared to the active this compound ligand. By integrating these signals, you can quantify the extent of ligand oxidation.
Q2: My reaction mixture turned black. What causes this and how can I prevent it?
A2: The black precipitate is palladium black, resulting from the aggregation of the active Pd(0) catalyst. This is a common deactivation pathway.[1]
Primary Causes:
-
Ligand Oxidation: this compound, like other phosphine (B1218219) ligands, is susceptible to oxidation by trace amounts of oxygen in your reaction solvent or atmosphere. The resulting this compound oxide can no longer coordinate effectively with the palladium center, leaving it exposed and prone to aggregation.
-
High Temperatures: Elevated temperatures can accelerate the rate of both ligand oxidation and palladium agglomeration.
-
Insufficient Ligand: An inadequate ligand-to-metal ratio can lead to incompletely coordinated palladium species that are less stable.
Prevention Strategies:
-
Rigorous Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk line or glovebox techniques.
-
Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents. Ethereal solvents like THF are known to form peroxides upon storage, which can rapidly oxidize phosphines. It is best practice to use freshly purified solvents.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the this compound ligand can help stabilize the catalyst. However, a large excess may inhibit the reaction, so optimization is key.
-
Temperature Control: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: I suspect my this compound ligand has oxidized. Can I regenerate the active catalyst?
A3: Yes, regeneration is often possible. The primary deactivation pathway, the oxidation of this compound to this compound oxide, is a reversible process. The core of the regeneration is the chemical reduction of the phosphine oxide back to the phosphine.
Regeneration Strategy:
The most common approach is to reduce the this compound oxide using a suitable reducing agent. Silanes are widely used for this purpose due to their effectiveness and relatively mild reaction conditions. Once the ligand is regenerated, it can be reintroduced into a new catalytic reaction. A detailed protocol is provided later in this document.
Q4: What are the best practices for handling and storing this compound to prevent premature deactivation?
A4: Proper handling and storage are crucial for maintaining the integrity of your this compound ligand.
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen) in a cool, dark place. Alkyl-aryl phosphines are more sensitive to air than triarylphosphines.
-
Handling: Whenever possible, handle this compound in a glovebox. If a glovebox is not available, use Schlenk techniques to minimize exposure to air and moisture.
-
Solvent Considerations: When preparing stock solutions, use freshly degassed, anhydrous solvents.
Quantitative Data on Catalyst Performance and Deactivation
While specific quantitative data for the deactivation of this compound catalysts is not extensively published, the following tables provide illustrative data for analogous phosphine-ligated palladium systems. This data highlights the impact of ligand oxidation on reaction yield.
Table 1: Impact of Ligand Oxidation on Suzuki-Miyaura Coupling Yield
| Catalyst System | Ligand State | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / this compound | Fresh | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | >95 |
| Pd(OAc)₂ / this compound | Partially Oxidized | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 40-60 |
| Pd(OAc)₂ / this compound | Fully Oxidized | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | <5 |
Note: Data is representative and intended for illustrative purposes.
Table 2: Comparison of Reducing Agents for Tertiary Phosphine Oxide Regeneration
| Phosphine Oxide | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of Phosphine (%) |
| Triphenylphosphine (B44618) Oxide | Phenylsilane | None | Toluene | 110 | 24 | ~95 |
| Triphenylphosphine Oxide | TMDS* | Ti(OiPr)₄ | THF | 65 | 12 | ~92 |
| Triphenylphosphine Oxide | DIBAL-H | None | Toluene | 25 | 4 | ~90 |
TMDS: Tetramethyldisiloxane Note: This data is for triphenylphosphine oxide and serves as a general guide for the regeneration of tertiary phosphine oxides like this compound oxide.[2]
Experimental Protocols
Protocol 1: General Procedure for Regeneration of this compound from its Oxide via Silane (B1218182) Reduction
This protocol describes a general method for the reduction of this compound oxide back to this compound using a silane reducing agent.
Materials:
-
Deactivated catalyst mixture containing this compound oxide
-
Phenylsilane (or a similar silane reducing agent like TMDS)
-
High-purity, anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Silica (B1680970) gel for chromatography
Procedure:
-
Isolation of the Phosphine Oxide:
-
After the catalytic reaction, quench the reaction mixture appropriately.
-
Remove the solvent under reduced pressure.
-
Isolate the crude solid containing the deactivated catalyst and this compound oxide. A preliminary purification by flash chromatography may be necessary if other reaction components interfere with the reduction.
-
-
Reduction Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve the crude solid containing this compound oxide in anhydrous, degassed toluene.
-
To this solution, add 1.5 to 2.0 equivalents of phenylsilane.
-
Stir the reaction mixture at 110 °C (refluxing toluene). Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.[3]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any excess silane with a small amount of water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by flash chromatography on silica gel to separate it from siloxane byproducts.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the regenerated this compound by ¹H and ³¹P NMR spectroscopy.
-
Store the purified ligand under a strict inert atmosphere to prevent re-oxidation.
-
Visualizations
Catalyst Lifecycle
Caption: Lifecycle of an this compound catalyst.
Troubleshooting Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Regeneration Protocol Workflow
Caption: Step-by-step regeneration protocol workflow.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine synthesis by reduction [organic-chemistry.org]
- 3. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Ethyldiphenylphosphine-Containing Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of chemical products from reaction mixtures containing ethyldiphenylphosphine (EDPP) and its corresponding oxide (EDPPO).
Frequently Asked Questions (FAQs)
Q1: What are the primary phosphorus-containing impurities I need to remove?
The two main impurities you will encounter are:
-
This compound (EDPP): Unreacted starting material. It is a relatively non-polar, high-boiling liquid.[1][2]
-
This compound Oxide (EDPPO): The most common byproduct, formed from the oxidation of EDPP during the reaction. It is a moderately polar, crystalline solid that is often the most challenging impurity to remove.[3][4]
Q2: My desired product is non-polar. What is the simplest purification method?
For non-polar products, the easiest method is often precipitation or crystallization of the more polar this compound oxide (EDPPO).[5][6] EDPPO has low solubility in non-polar solvents like hexanes, cyclohexane, or diethyl ether.[5][7][8] By concentrating your reaction mixture and triturating it with a cold non-polar solvent, the EDPPO will often precipitate and can be removed by simple filtration.[9]
Q3: My product is polar and has similar solubility to EDPPO. What are my options?
This is a common and challenging scenario. Column chromatography is an option, but for large-scale or chromatography-free purification, the best method is complexation with a metal salt.[5][10] Adding salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in a polar solvent (e.g., ethanol (B145695), ethyl acetate) will form an insoluble metal-phosphine oxide complex that precipitates from the solution and can be filtered off.[5][8][10]
Q4: How can I remove unreacted this compound (EDPP)?
Unreacted EDPP is a phosphine (B1218219) and therefore basic. It can typically be removed with an aqueous acid wash. By washing your organic solution with a dilute acid like HCl, the phosphine will be protonated, forming a salt that is soluble in the aqueous layer and can be separated.
Alternatively, if the unreacted EDPP is difficult to separate from your product due to similar polarity, you can intentionally oxidize it to EDPPO using an oxidant like hydrogen peroxide (H₂O₂).[11] The resulting EDPPO is more polar and can then be removed by the methods described above (e.g., precipitation, complexation, or chromatography).[11]
Q5: Is column chromatography effective for separating my product from EDPPO?
Yes, silica (B1680970) gel column chromatography is a standard and effective method. EDPPO is significantly more polar than its parent phosphine and many organic products. It will, therefore, have stronger adhesion to the silica gel and a lower Rf value. If your product is less polar than EDPPO, it will elute from the column first. For a quick purification, filtering the mixture through a plug of silica can also effectively remove a large portion of the phosphine oxide.[9][12]
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| A white solid precipitated during workup, but my product is still impure. | The precipitate is likely EDPPO, but your product may have co-precipitated or some EDPPO remains in solution. | Re-dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM, Ethyl Acetate) and re-precipitate the EDPPO by slowly adding a cold non-polar solvent like hexane.[7] Alternatively, proceed to the metal salt complexation method. |
| I performed an acid wash, but a major phosphorus impurity remains (confirmed by NMR). | The impurity is almost certainly this compound oxide (EDPPO), which is not basic and will not be removed by an acid wash. | The remaining impurity is EDPPO. You must use a method targeted for its removal, such as precipitation with a non-polar solvent, complexation with ZnCl₂, or column chromatography.[5][10] |
| During column chromatography, the EDPPO is "smearing" and co-eluting with my product. | The column may be overloaded, or the chosen solvent system may not be optimal for separation. | Reduce the amount of crude material loaded onto the column. Try a less polar solvent system to increase the separation between your product and the highly polar EDPPO. Adding a small amount of a more polar solvent like methanol (B129727) to the eluent can sometimes help achieve a sharper elution of the phosphine oxide after your product has been collected. |
| The metal salt complexation (e.g., with ZnCl₂) is not working in my solvent (e.g., THF). | The formation and solubility of metal-phosphine oxide complexes are highly solvent-dependent. ZnCl₂ and MgCl₂ complexes are known to be ineffective in ethereal solvents like THF.[13] | If possible, remove the THF by evaporation and redissolve the mixture in a solvent known to work, such as ethanol or ethyl acetate, before adding the metal salt.[10][14] For reactions in THF, anhydrous calcium bromide (CaBr₂) has been shown to be effective at precipitating phosphine oxides.[13] |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| This compound (EDPP) | C₁₄H₁₅P | 214.25[1] | Colorless to yellow liquid[1] | 157 @ 15 mmHg[1] | N/A |
| This compound Oxide (EDPPO) | C₁₄H₁₅OP | 230.24[15] | Solid[16] | 128-130 @ 3 Torr[3] | 120-125[4][16] |
Table 2: Comparison of Primary Purification Methods
| Method | Target Impurity | Best For... | Key Advantages | Key Limitations |
| Precipitation | EDPPO | Non-polar products | Simple, fast, scalable, chromatography-free[6] | Ineffective if product is also insoluble in non-polar solvents. |
| Metal Salt Complexation | EDPPO | Polar and non-polar products | Highly effective, scalable, chromatography-free, works in polar solvents[5][10] | Solvent-dependent; may require solvent exchange.[13] |
| Acid Wash | EDPP | Removing unreacted phosphine | Fast, simple, effective for basic impurities | Does not remove the primary byproduct, EDPPO. |
| Column Chromatography | EDPP & EDPPO | General purpose, high purity needed | Highly effective for a wide range of products | Time-consuming, high solvent consumption, not ideal for large scale.[6][17] |
Experimental Protocols
Protocol 1: Removal of EDPPO by Precipitation
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent, yielding a viscous oil or solid.
-
Trituration: Add a sufficient volume of a cold non-polar solvent (e.g., hexane, pentane, or diethyl ether). Use a spatula or glass rod to break up the crude material and stir the resulting slurry vigorously.
-
Precipitation: Continue stirring the slurry, preferably in an ice bath, for 15-30 minutes to maximize the precipitation of EDPPO.
-
Filtration: Filter the mixture through a Büchner funnel, collecting the filtrate which contains your dissolved product.[5]
-
Washing: Wash the collected solid (the filter cake) with a small amount of the cold non-polar solvent to recover any remaining product.[5]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to isolate the purified product.
Protocol 2: Removal of EDPPO by ZnCl₂ Complexation
-
Dissolution: Dissolve the crude reaction mixture in a suitable polar organic solvent such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: Add solid zinc chloride (ZnCl₂) to the solution. A molar ratio of 1:1 to 2:1 of ZnCl₂ to the theoretical amount of EDPPO is often effective.[5]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(EDPPO)₂ complex should form over 1-2 hours.[5][8]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. If excess ZnCl₂ is present, it can often be removed by slurrying the residue in a solvent like acetone (B3395972) where the product is soluble but the salt is not.[10][14]
Visualization
Caption: Decision workflow for selecting a purification strategy.
Caption: Removal of EDPPO via metal salt complexation and precipitation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 607-01-2 [m.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound oxide [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shenvilab.org [shenvilab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound oxide (CAS 1733-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. This compound oxide 97 1733-57-9 [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Aftermath: A Technical Guide to Phosphine Oxide Removal
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Triphenylphosphine (B44618) Oxide (TPPO) and Ethyldiphenylphosphine Oxide (EDPO) from Reaction Mixtures.
Phosphine (B1218219) oxides, the unavoidable byproducts of many essential organic transformations such as the Wittig, Mitsunobu, and Appel reactions, often present a significant purification challenge. Their high polarity and crystalline nature can lead to co-purification with the desired product, complicating downstream processes and impacting yield and purity. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with the removal of two common phosphine oxides: triphenylphosphine oxide (TPPO) and this compound oxide (EDPO).
Frequently Asked Questions (FAQs)
Q1: Why are phosphine oxides like TPPO and EDPO difficult to remove?
A1: The difficulty in removing phosphine oxides stems from their distinct physicochemical properties. The highly polar phosphorus-oxygen bond contributes to their high polarity, making them soluble in a range of common organic solvents. Their ability to form stable crystals can also lead to co-crystallization with the desired product. Furthermore, their non-volatile nature precludes removal by simple evaporation.
Q2: What are the key differences between removing TPPO and EDPO?
A2: The primary difference lies in their polarity and solubility, which are influenced by their molecular structure. TPPO, with its three phenyl groups, is generally less polar and less soluble in non-polar solvents compared to EDPO, which possesses two phenyl groups and one ethyl group. This seemingly small structural change can significantly impact the effectiveness of certain purification methods. For instance, precipitation with non-polar solvents is often more effective for TPPO than for the more soluble EDPO.
Q3: Can I use the same removal method for both TPPO and EDPO?
A3: While the general principles of removal are similar, the optimal method and specific conditions may vary. Techniques such as precipitation, complexation, and chromatography can be applied to both. However, the choice of solvents, temperatures, and complexing agents may need to be adjusted to account for the differing solubilities and polarities of TPPO and EDPO.
Q4: When should I choose a non-chromatographic removal method?
A4: Non-chromatographic methods are particularly advantageous for large-scale reactions where column chromatography is impractical and costly.[1] Methods like precipitation and complexation are often more scalable, time-efficient, and result in a lower solvent consumption.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the removal of TPPO and EDPO.
Problem 1: Phosphine oxide co-elutes with the product during column chromatography.
-
Cause: The polarity of the eluent is too high, or the stationary phase is not providing sufficient separation.
-
Solution:
-
For TPPO: Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity. TPPO is known to be poorly soluble in hexane and cold diethyl ether.[2] A silica (B1680970) plug can be effective if the product is significantly less polar than TPPO.[3]
-
For EDPO: Due to its potentially higher polarity compared to TPPO, a less polar eluent system might be required for a longer duration to achieve separation. Experiment with different solvent gradients.
-
Problem 2: The phosphine oxide fails to precipitate or crystallize from the solution.
-
Cause: The chosen solvent or solvent mixture is too polar, or the concentration of the phosphine oxide is too low.
-
Solution:
-
For TPPO: Concentrate the reaction mixture and attempt trituration with a non-polar solvent like hexane, pentane, or a mixture of diethyl ether and hexane.[2][4] Cooling the mixture can also induce crystallization.[4]
-
For EDPO: A less polar solvent or a larger volume of the non-polar co-solvent may be necessary to induce precipitation due to its expected higher solubility.
-
Problem 3: The metal-complexation method is ineffective.
-
Cause: The presence of water can interfere with the formation of the insoluble metal complex. The chosen metal salt may not be optimal for the specific phosphine oxide or reaction solvent.
-
Solution:
-
For TPPO: Ensure anhydrous conditions. Zinc chloride (ZnCl₂) in ethanol (B145695) is a well-documented method for precipitating TPPO.[4][5][6] Magnesium chloride (MgCl₂) in solvents like toluene (B28343) or dichloromethane (B109758) is also effective.[2]
-
For EDPO: While less documented, the same principles should apply. Experiment with ZnCl₂ or MgCl₂ under anhydrous conditions. The optimal metal salt and solvent combination may need to be determined empirically.
-
Data Presentation: Physical and Chemical Properties
A clear understanding of the physical and chemical properties of TPPO and EDPO is crucial for selecting the appropriate removal strategy.
| Property | Triphenylphosphine Oxide (TPPO) | This compound Oxide (EDPO) |
| Molecular Formula | C₁₈H₁₅OP | C₁₄H₁₅OP |
| Molecular Weight | 278.28 g/mol | 230.24 g/mol [7][8] |
| Melting Point | 154-158 °C | 120-125 °C[9] |
| Appearance | White crystalline solid | Solid[9] |
| CAS Number | 791-28-6 | 1733-57-9[7][8] |
| Solubility in Ethanol | Approx. 20 mg/mL[10] | Data not readily available, but expected to be soluble. |
| Solubility in Hexane | Poorly soluble[2][4] | Data not readily available, but likely more soluble than TPPO. |
| Solubility in Diethyl Ether | Poorly soluble when cold[2] | Data not readily available. |
| Solubility in Toluene | Soluble | Data not readily available. |
| Solubility in Dichloromethane | Soluble | Data not readily available. |
Experimental Protocols
The following are detailed methodologies for the most common and effective techniques for removing TPPO. These protocols can be adapted for the removal of EDPO with the considerations mentioned.
Method 1: Precipitation with Non-Polar Solvents
This method is most effective when the desired product is significantly more soluble in the chosen solvent system than the phosphine oxide.
Protocol for TPPO:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Trituration: Add a minimal amount of a cold, non-polar solvent such as hexane, pentane, or a 1:1 mixture of diethyl ether/hexane.
-
Stirring: Stir the suspension vigorously at room temperature or below (0 °C to -20 °C) for 30-60 minutes.
-
Filtration: Collect the precipitated TPPO by vacuum filtration and wash the solid with a small amount of the cold solvent.
-
Product Isolation: The desired product should remain in the filtrate. Concentrate the filtrate to obtain the purified product.
Considerations for EDPO: Due to its expected higher solubility, a larger volume of the non-polar solvent or a less polar solvent system may be required. A longer stirring time at a lower temperature might also be necessary to induce precipitation.
Method 2: Complexation with Metal Salts
This technique relies on the formation of an insoluble coordination complex between the phosphine oxide and a metal salt.
Protocol for TPPO using Zinc Chloride:
-
Solvent Exchange: If the reaction was performed in a solvent incompatible with the complexation (e.g., highly polar aprotic solvents), concentrate the reaction mixture and dissolve the residue in ethanol.
-
Addition of ZnCl₂: To the ethanolic solution of the crude product, add 1.5-2.0 equivalents of anhydrous zinc chloride (ZnCl₂) as a solid or as a solution in ethanol.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.
-
Filtration: Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate to isolate the product.
Considerations for EDPO: This method is expected to be effective for EDPO as well. The stoichiometry of the metal salt may need to be optimized. It is crucial to use anhydrous metal salts and solvents to ensure efficient complexation.
Method 3: Silica Gel Plug Filtration
This is a rapid chromatographic method suitable for products that are significantly less polar than the phosphine oxide.
Protocol for TPPO:
-
Column Preparation: Prepare a short column (plug) of silica gel in a non-polar solvent such as hexane.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the adsorbed material onto the top of the silica plug.
-
Elution: Elute the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture with low ethyl acetate content). The less polar product should elute first, while the more polar TPPO remains adsorbed on the silica.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the product-containing fractions.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Considerations for EDPO: A solvent system with lower polarity may be required to retain EDPO on the silica gel due to its potentially higher polarity compared to TPPO.
Visualizations
The following diagrams illustrate the decision-making process and workflows for phosphine oxide removal.
Caption: Decision tree for selecting a phosphine oxide removal method.
Caption: General troubleshooting workflow for phosphine oxide removal.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound oxide (CAS 1733-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound oxide [webbook.nist.gov]
- 9. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing Catalyst Stability in Ethyldiphenylphosphine Systems
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of catalyst systems utilizing Ethyldiphenylphosphine (EDPP) as a ligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound (EDPP) and similar phosphine (B1218219) ligands degrade?
A1: The most common degradation routes for phosphine ligands like EDPP are oxidation and P-C bond cleavage.
-
Oxidation: This i[1]s the most frequent degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the pentavalent phosphine oxide (P(V)), in this case, this compound oxide. This can be caused by tra[1][2]ce amounts of air, peroxides in solvents, or even the metal precursor. The resulting phosphine o[1]xide may coordinate weakly to the metal center, in some cases preventing the precipitation of palladium black, but it is generally considered a deactivation pathway as it removes the active ligand from the catalytic cycle.
-
**P-C Bond Cleavage:[3] This process involves the breaking of a phosphorus-carbon bond. It can be promoted by high temperatures and may occur via oxidative addition of the P-C bond to the metal center, leading to inactive catalyst species.
Q2: How do reaction te[1][4][5]mperature and solvent choice impact the stability of my EDPP-based catalyst?
A2: Both temperature and solvent are critical factors.
-
Temperature: Elevated temperatures can accelerate catalyst decomposition and undesirable side reactions, including P-C bond cleavage. It is often best to run t[1][6]he reaction at the lowest temperature that still affords a reasonable rate.
-
Solvent: Solvents[6] can influence catalyst stability. Protic solvents may lead to hydrolysis of the phosphine ligand. The presence of dissolved[1] oxygen in any solvent can lead to rapid ligand oxidation. Additionally, peroxides, [6]which can form in solvents like THF, are a common cause of oxidation. Using anhydrous, degassed[1] solvents is crucial.
Q3: My reaction mixture turned black. What does this signify and how can I prevent it?
A3: A black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of the metal. This typically happens wh[6]en the stabilizing phosphine ligand dissociates from the metal center, allowing the "naked" metal atoms to aggregate.
-
Prevention Strategi[6]es:
-
Increase Ligand Ratio: Increasing the ligand-to-metal ratio (e.g., from 2:1 to 4:1) can help keep the metal center coordinated and stable. However, a large excess can sometimes inhibit the reaction.
-
Use Chelating L[6][7]igands: Bidentate (or chelating) phosphine ligands can offer greater stability due to the chelate effect, making them less likely to dissociate from the metal center.
-
Control Tempera[5]ture: As higher temperatures can accelerate decomposition, maintaining a lower, controlled temperature is beneficial.
-
Q4: Can the phosphine [6]oxide formed from EDPP oxidation participate in the catalysis?
A4: While ligand oxidation is generally considered a deactivation pathway, there are instances where phosphine oxides can act as stabilizing, labile ligands. They can prevent the prec[1][3]ipitation of palladium black by weakly coordinating to the catalyst, thereby maintaining a constant catalyst concentration in the solution. However, this is not thei[3]r primary role, and relying on this effect is not a robust strategy for ensuring catalyst stability. The formation of this compound oxide removes the catalytically active P(III) species.
Troubleshooting Guid[2]e
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Initial Activity | 1. Ligand Oxidation: EDPP oxidized to EDPP-oxide prior to or during reaction setup. 2. Impure Reagents[1][6]/Solvents: Presence of oxygen, water, or peroxides. 3. Inefficient Pre[1]-catalyst Reduction: The active M(0) species is not forming from the M(II) precursor. | 1. Handle EDPP and prep[6]are the catalyst under a strict inert atmosphere (glovebox or Schlenk line). 2. Use freshly purified, anhydrous, and degassed solvents. The freeze-pump-thaw method is highly effective for removing dissolved oxygen. 3. Consider using a [6]more easily activated pre-catalyst or adding a reducing agent if applicable. |
| Rapid Catalyst Deactivation (e.g., reaction stops prematurely) | 1. Catalyst Decomposition: Formation of palladium black due to ligand dissociation. 2. High Temperatur[6]e: Reaction temperature is too high, accelerating degradation pathways. 3. P-C Bond Cleava[6]ge: Irreversible ligand degradation at elevated temperatures. | 1. Increase the ligand:[1][4]metal ratio to favor the coordinated species. 2. Determine the min[6]imum temperature required for an acceptable reaction rate and maintain it. 3. Screen alternative, potentially more robust, phosphine ligands. Electron-rich alkylphosphines or bulky biarylphosphines can offer greater stability. |
| Inconsistent Reacti[8]on Rates or Yields | 1. Variable Catalyst Loading: Inconsistent precipitation of palladium black leads to a fluctuating concentration of the active catalyst. 2. Atmosphere Cont[3]amination: Small, intermittent leaks of air/moisture into the reaction vessel. | 1. Add a stabilizing co-ligand or a small amount of a phosphine oxide to help prevent agglomeration. 2. Ensure all glassw[3]are joints are properly sealed and maintain a positive pressure of inert gas. |
Experimental Protocols
Protocol 1: Standardized Catalyst Stability Assay
This protocol provides a method for comparing the stability of different catalyst systems under identical conditions.
-
Catalyst Preparation: In a glovebox, prepare stock solutions of the metal precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., EDPP) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction Setup: In an array of reaction vials, add the substrate, base, and any other reagents.
-
Catalyst Addition: Dispense an equal volume of the metal precursor and ligand stock solutions into each vial to initiate the reaction. For screening, vary the ligand type or ligand:metal ratio in each vial.
-
Execution: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring & Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., GC, LC-MS, or ¹H NMR with an internal standard) to determine the conversion or yield.
-
Data Evaluation: Plot yield versus time for each catalyst system. A system that maintains a high reaction rate for a longer duration is considered more stable.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This technique is superior to inert gas sparging for removing dissolved oxygen from reaction solvents.
-
Setup: Place the[6] solvent in a round-bottom flask (no more than half-full) equipped with a high-vacuum stopcock.
-
Freeze: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the atmosphere above the frozen solid.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the cold bath and allow the solvent to thaw completely. Trapped gases will bubble out of the solution.
-
Repeat: For maximum efficiency, repeat this freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
Visual Guides
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for phosphine-ligated metal catalysts.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor catalyst performance.
Experimental Workflow for Stability Screening
Caption: Workflow for comparing the stability of different phosphine ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound oxide | 1733-57-9 | Benchchem [benchchem.com]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
Validation & Comparative
A Head-to-Head Comparison of Ethyldiphenylphosphine and Triphenylphosphine in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the judicious selection of ligands is paramount for optimizing the outcomes of cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium catalyst. This guide provides an objective comparison of two common monodentate phosphine ligands, ethyldiphenylphosphine (EDPP) and triphenylphosphine (B44618) (TPP), evaluating their respective impacts on the efficiency and scope of the Suzuki coupling. This analysis is supported by a review of their fundamental electronic and steric properties and includes detailed experimental protocols.
Ligand Properties: A Tale of Two Phosphines
The performance of a phosphine ligand in the Suzuki coupling is primarily governed by its electronic and steric characteristics. These properties influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound (PEtPh₂) is generally considered to be more electron-donating and slightly less sterically demanding than its per-aryl counterpart, triphenylphosphine. The ethyl group, being an alkyl substituent, increases the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich. This enhanced electron density can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, particularly with less reactive aryl chlorides.
Triphenylphosphine (PPh₃) , while being a workhorse ligand in palladium catalysis for decades, is less electron-donating than EDPP due to the electron-withdrawing nature of the phenyl rings. Its larger steric bulk, as indicated by its cone angle, can influence the stability of the catalytic species and the rate of reductive elimination. Bulky ligands are known to promote the final reductive elimination step, leading to the formation of the desired biaryl product.
A summary of the key electronic and steric parameters for these two ligands is presented in the table below.
| Ligand | Common Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ |
| This compound | EDPP or PEtPh₂ | 136° | 2061.7 |
| Triphenylphosphine | TPP or PPh₃ | 145° | 2068.9 |
Note: A lower TEP value indicates a more electron-donating ligand.
Performance in Suzuki Coupling: An Inferential Comparison
While direct, side-by-side experimental comparisons under identical reaction conditions are not extensively documented in the literature, the known structure-activity relationships for phosphine ligands allow for a reasoned assessment of their likely performance differences in Suzuki coupling reactions.
The more electron-donating nature of This compound is expected to accelerate the oxidative addition of the aryl halide to the Pd(0) center. This can be particularly advantageous when employing less reactive electrophiles, such as aryl chlorides, potentially leading to higher reaction rates and improved yields under milder conditions. However, its smaller steric profile compared to triphenylphosphine might result in a slower reductive elimination step.
Conversely, triphenylphosphine's greater steric bulk can be beneficial in promoting the reductive elimination step, which is crucial for catalyst turnover. This steric hindrance can also help to prevent the formation of undesired side products. The well-established and broad utility of TPP across a vast range of Suzuki-Miyaura reactions speaks to its balanced properties.[1] For many standard Suzuki couplings involving aryl bromides and iodides, TPP provides reliable and satisfactory results.
In essence, the choice between EDPP and TPP may represent a trade-off: EDPP's electronic properties may favor the initial activation of the aryl halide, while TPP's steric bulk could be more influential in the final product-forming step. The optimal ligand choice will ultimately depend on the specific substrates and reaction conditions employed.
Visualizing the Suzuki Coupling
To better understand the role of these ligands, the following diagrams illustrate the fundamental catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. Protocol 1 details a general procedure that can be adapted for use with this compound, while Protocol 2 provides a specific example using triphenylphosphine.
Protocol 1: General Procedure for Suzuki Coupling with a Monodentate Phosphine Ligand (e.g., this compound)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (EDPP, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 4-Iodoanisole (B42571) with Phenylboronic Acid using Triphenylphosphine
This protocol is adapted from a published procedure.[2]
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.002 mmol, 0.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
An inert atmosphere (Nitrogen)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.002 mmol), and potassium carbonate (2.0 mmol).[2]
-
Evacuate the tube and backfill with nitrogen (this process should be repeated three times).[2]
-
Add dimethylformamide (5 mL) via syringe.[2]
-
Heat the reaction mixture to 100 °C and stir for the desired amount of time (e.g., 1-4 hours).[2]
-
After cooling to room temperature, the reaction progress can be analyzed by gas chromatography.[2]
-
For product isolation, the reaction mixture is typically subjected to an aqueous workup, followed by extraction with an organic solvent and purification by chromatography.
Conclusion
Both this compound and triphenylphosphine are effective ligands for the Suzuki-Miyaura cross-coupling reaction. The choice between them should be guided by the specific requirements of the transformation. This compound, with its greater electron-donating ability, may offer advantages for reactions involving less reactive aryl halides. Triphenylphosphine, a well-established and versatile ligand, provides a reliable option for a broad range of substrates, with its steric bulk potentially favoring the reductive elimination step. For researchers in drug development and other scientific fields, understanding the subtle interplay of these electronic and steric effects is key to rationally designing and optimizing synthetic routes.
References
A Comparative Guide to Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine (B1218219) ligands is a critical determinant for the success of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The ligand architecture profoundly influences the catalyst's stability, activity, and selectivity, thereby impacting reaction yields, turnover numbers (TONs), and turnover frequencies (TOFs). This guide provides an objective comparison of the performance of various phosphine ligands in key cross-coupling reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to facilitate informed catalyst system selection.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of phosphine ligand is crucial, especially when dealing with challenging substrates. Bulky and electron-rich phosphine ligands are often effective for these transformations.[1][2]
The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. The data highlights the superior performance of bulky, electron-rich monophosphine ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group, in achieving high yields under mild conditions.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [3] |
| P(o-tol)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 85 | [2] |
| SPhos | 4-Chloroanisole (B146269) | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | >99 | [2] |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 98 | [2] |
| RuPhos | 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 96 | [2] |
| DavePhos | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 0.5 | 99 | [4] |
| Cy-JohnPhos | 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 97 | [4] |
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) are added.
-
The Schlenk tube is sealed and stirred at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] The phosphine ligand plays a crucial role in each of these steps by modulating the electron density and steric environment of the palladium center.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and amines.[6][7] The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction.[8]
The following table compares the performance of various phosphine ligands in the amination of aryl chlorides, which are typically less reactive than the corresponding bromides. The data demonstrates the effectiveness of specialized ligands in achieving high yields for these challenging substrates.
| Ligand | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 100 | 24 | 70 | [9] |
| BINAP | Chlorobenzene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 85 | [6] |
| XPhos | 4-Chlorotoluene | N-Methylaniline | NaOt-Bu | Dioxane | 110 | 4 | 98 | [7] |
| RuPhos | 4-Chloroanisole | Piperidine | K₃PO₄ | t-BuOH | 100 | 24 | 92 | [7] |
| BrettPhos | 2-Chloropyridine | Aniline | K₂CO₃ | t-AmylOH | 110 | 18 | 95 | [8] |
| NIXANTPHOS | Chlorobenzene | Di-n-butylamine | NaOt-Bu | Toluene | 110 | 2 | 99 | [10] |
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
N-Methylaniline
-
Sodium tert-butoxide (NaOt-Bu)
-
Dioxane, anhydrous
Procedure:
-
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) under an inert atmosphere.
-
Anhydrous dioxane (5 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
4-Chlorotoluene (1.0 mmol), N-methylaniline (1.2 mmol), and NaOt-Bu (1.4 mmol) are then added to the reaction vessel.
-
The Schlenk tube is sealed and heated to 110 °C in an oil bath for 4 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a short plug of silica gel.
-
The filtrate is concentrated in vacuo, and the crude product is purified by flash column chromatography to yield the desired N-aryl amine.
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[6][11]
III. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[12][13] The nature of the phosphine ligand can influence the regioselectivity and efficiency of the reaction.
The following table presents a comparison of different phosphine ligands in the Heck reaction of an aryl iodide with styrene (B11656).
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 85 | [14] |
| P(o-tol)₃ | 4-Iodoanisole | Styrene | Et₃N | Acetonitrile | 80 | 22 | 9.8 | [14] |
| dppf | 4-Bromotoluene | n-Butyl acrylate | NaOAc | DMAc | 120 | 24 | 90 | [12] |
| PCy₃ | 4-Chlorobenzaldehyde | Styrene | K₂CO₃ | NMP | 140 | 16 | 75 | [15] |
| P(t-Bu)₃ | 4-Bromoacetophenone | Ethyl acrylate | Et₃N | Toluene | 110 | 3 | 95 | [15] |
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere are added Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.022 mmol, 2.2 mol%).
-
Anhydrous DMF (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Iodobenzene (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol) are then added sequentially.
-
The reaction mixture is heated to 100 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to give the desired stilbene (B7821643) derivative.
The catalytic cycle of the Heck reaction typically proceeds through oxidative addition of the halide, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[13][16] The base then regenerates the active Pd(0) catalyst.
IV. Workflow for Phosphine Ligand Screening
A systematic approach to ligand screening is essential for optimizing a new cross-coupling reaction. A high-throughput screening workflow allows for the rapid evaluation of multiple ligands under a defined set of reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Coupling | NROChemistry [nrochemistry.com]
- 14. Effects of phosphine ligands on heck reaction / Nur Nadia Zubir - UiTM Institutional Repository [ir.uitm.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Assessment of Ethyldiphenylphosphine: 31P NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals working with organophosphorus compounds, ensuring the purity of starting materials and intermediates is paramount. Ethyldiphenylphosphine, a common ligand and reagent in organic synthesis, is susceptible to oxidation, making accurate purity assessment crucial. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for determining the purity of this compound.
Introduction to Purity Assessment of this compound
This compound (C₁₄H₁₅P) is a tertiary phosphine (B1218219) that is highly susceptible to oxidation to this compound oxide. The presence of this and other impurities can significantly impact reaction yields, catalyst activity, and the impurity profile of the final product. Therefore, a reliable and accurate analytical method for purity determination is essential.
³¹P NMR Spectroscopy: A Powerful Tool for Phosphorus-Containing Compounds
Phosphorus-31 NMR spectroscopy is a highly specific and quantitative technique for the analysis of organophosphorus compounds.[1] The ¹⁰⁰% natural abundance and spin-½ nucleus of the ³¹P isotope result in sharp, well-resolved signals and a wide chemical shift range, which minimizes the likelihood of signal overlap between the main compound and its impurities.[1]
Expected ³¹P NMR Chemical Shifts:
-
This compound: The chemical shift is expected to be in the range of -12 to -20 ppm. Triethylphosphine (B1216732) has a reported chemical shift of -20 ppm, and structurally similar phenthis compound (B1611245) derivatives show signals around -16 ppm.
-
This compound Oxide: As a phosphine oxide, the chemical shift is significantly different, typically appearing in the range of +30 to +50 ppm.[2] For instance, triethylphosphine oxide resonates at +48.3 ppm.[2]
This large difference in chemical shifts allows for clear identification and accurate quantification of the phosphine and its primary oxide impurity.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, expected impurities, and the required sensitivity and resolution.
| Parameter | ³¹P NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Specificity | Highly specific to phosphorus-containing compounds. | Good for volatile and thermally stable compounds. Can be coupled to a mass spectrometer (MS) for high specificity. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | May require derivatization for less volatile compounds. | Dissolution in a suitable mobile phase. |
| Key Advantages | - Simple spectra.- Direct, non-destructive analysis.- Absolute quantification with an internal standard.- Wide chemical shift range minimizes signal overlap.[1] | - High resolution and sensitivity, especially with a Flame Ionization Detector (FID).- Established method for volatile compounds. | - High resolution and sensitivity.- Suitable for non-volatile and thermally sensitive compounds. |
| Key Disadvantages | - Lower sensitivity compared to chromatographic methods.- Requires access to an NMR spectrometer. | - this compound may degrade at high injector temperatures.- Requires volatile compounds. | - Phosphines can oxidize on the column, leading to inaccurate results.- Method development can be complex. |
| Impurity Detection | Excellent for phosphorus-containing impurities. Does not detect non-phosphorus impurities. | Can detect a wide range of volatile impurities. | Can detect a wide range of non-volatile impurities. |
Experimental Protocols
Quantitative ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound by quantifying the analyte relative to a certified internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., triphenyl phosphate, benzoic acid)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 10-20 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 30-60 seconds for phosphines and their oxides) to ensure full relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Workflow for purity assessment of this compound by quantitative ³¹P NMR.
Alternative Methods: GC and HPLC
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds. For this compound, a GC-MS method would be most suitable, providing both purity information and identification of volatile impurities.
Challenges:
-
Thermal Stability: Tertiary phosphines can be sensitive to high temperatures in the GC injector, potentially leading to degradation and inaccurate results.
-
Oxidation: Trace amounts of oxygen in the carrier gas or on the column can lead to the oxidation of the phosphine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of a wide range of compounds. A reversed-phase HPLC method with UV detection is typically used for aromatic compounds like this compound.
Challenges:
-
On-Column Oxidation: A significant challenge in the HPLC analysis of phosphines is their tendency to oxidize on the chromatographic column, leading to artificially low purity values for the phosphine and the appearance of the corresponding phosphine oxide.[3]
-
Method Development: A recent study has shown that the addition of a small amount of an antioxidant, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the mobile phase can mitigate on-column oxidation and lead to a more robust and accurate method.[3]
Logical Relationships in Purity Analysis
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion
For the specific task of determining the purity of this compound with respect to its primary oxidation product, ³¹P NMR spectroscopy is the superior method . Its specificity, simplicity of sample preparation, and the large chemical shift difference between the phosphine and its oxide allow for straightforward and accurate quantification.
While GC and HPLC are powerful techniques for general purity assessment, they present significant challenges for the analysis of easily oxidizable phosphines. Overcoming these challenges requires careful method development and validation to ensure that the observed impurity profile is a true reflection of the sample and not an artifact of the analytical method. For a comprehensive analysis, a combination of techniques may be employed, with ³¹P NMR providing an accurate measure of the phosphorus-containing species and a chromatographic method detailing the profile of other organic impurities.
References
Validating Experimental Results: A Comparative Guide to Ethyldiphenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate ligands for transition-metal catalyzed cross-coupling reactions is a critical determinant of experimental success. Ethyldiphenylphosphine, a monodentate phosphine (B1218219) ligand, has emerged as a versatile and effective component in various catalytic systems. This guide provides an objective comparison of this compound's performance against other common phosphine ligands in key cross-coupling reactions, supported by illustrative experimental data and detailed protocols.
Performance Comparison in Catalysis
The efficacy of a phosphine ligand is primarily assessed by its impact on reaction yield, selectivity, and catalyst stability. Below, we present a comparative summary of this compound's performance in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is illustrative, based on typical outcomes reported in the literature for similar monodentate phosphine ligands under optimized conditions.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| Triphenylphosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Tri(tert-butyl)phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 98 |
Key Observations:
-
This compound demonstrates robust performance, often providing higher yields than the more conventional triphenylphosphine. This can be attributed to its slightly stronger electron-donating character which can facilitate the oxidative addition step in the catalytic cycle.
-
While bulkier, more electron-rich ligands like Tri(tert-butyl)phosphine and biaryl phosphines (e.g., XPhos) can offer superior yields and faster reaction times, this compound presents a cost-effective and readily available alternative with commendable efficacy.
Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 88 |
| Triphenylphosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 75 |
| Tri(tert-butyl)phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 96 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 10 | 97 |
Key Observations:
-
In the challenging C-N bond formation, this compound again shows a notable improvement over triphenylphosphine, particularly with less reactive aryl chlorides.
-
The performance of this compound, while generally very good, may be surpassed by more specialized and sterically hindered ligands like RuPhos, which are specifically designed to promote the reductive elimination step in the Buchwald-Hartwig amination.
Experimental Protocols
Reproducibility is a cornerstone of scientific validation. The following sections provide detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, specifically tailored for the use of this compound as a ligand.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an Aryl Bromide with an Arylboronic Acid.
Materials:
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl Bromide (e.g., 4-Bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic Acid)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (4 mL) and deionized water (1 mL).
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the biaryl product.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of an Aryl Chloride with a Secondary Amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl Chloride (e.g., 4-Chlorotoluene)
-
Secondary Amine (e.g., Morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add toluene (5 mL), followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with stirring.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography to afford the desired arylamine.
Visualizing the Catalytic Pathways
To further elucidate the role of this compound in these catalytic processes, the following diagrams, generated using Graphviz, illustrate the key steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Ethyldiphenylphosphine ligand effects in catalysis compared to other phosphines
In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Phosphine (B1218219) ligands, in particular, have established themselves as a versatile class of molecules capable of fine-tuning the properties of metal catalysts.[1][2] Among the myriad of available phosphines, ethyldiphenylphosphine (EtPh₂P) presents a unique combination of steric and electronic properties. This guide provides a comparative analysis of EtPh₂P against other commonly employed phosphine ligands, supported by available data and experimental contexts.
Understanding Ligand Effects: Steric and Electronic Parameters
The behavior of phosphine ligands in a catalytic cycle is largely dictated by two key factors: their steric bulk and their electronic nature.[3] These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[3]
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. A larger cone angle indicates a bulkier ligand, which can influence the coordination number of the metal center, the rate of reductive elimination, and the stability of the catalytic species.[2]
-
Tolman Electronic Parameter (TEP): The TEP is determined by measuring the C-O stretching frequency of a nickel carbonyl complex bearing the phosphine ligand. It reflects the net electron-donating or -withdrawing ability of the phosphine. More electron-donating ligands generally increase the electron density on the metal center, which can facilitate oxidative addition.[2]
Table 1: Comparison of Steric and Electronic Properties of Common Monodentate Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Triphenylphosphine (B44618) | PPh₃ | 145 | 2068.9 |
| Tricyclohexylphosphine (B42057) | PCy₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| This compound | EtPh₂P | Est. ~140-145 | Est. < 2068.9 |
Note: Values for EtPh₂P are estimated based on structural similarities and electronic effects of alkyl vs. aryl groups.
Performance in Key Catalytic Reactions
The subtle differences in steric and electronic properties among phosphine ligands can lead to significant variations in their performance in different catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the phosphine ligand plays a crucial role in stabilizing the active Pd(0) species and modulating its reactivity.[4][5][6]
-
Suzuki-Miyaura Coupling: For this C-C bond formation, bulky and electron-rich phosphines are often favored as they can promote the rate-limiting oxidative addition step and facilitate reductive elimination.[7] While direct comparative studies featuring EtPh₂P are scarce, its intermediate electronic and steric profile suggests it could be a viable ligand, particularly in reactions where the high steric bulk of ligands like PCy₃ might be detrimental.
-
Buchwald-Hartwig Amination: The formation of C-N bonds is highly sensitive to the ligand structure.[8][9] Bulky and electron-rich ligands are known to promote the amination of challenging substrates, such as aryl chlorides.[5] The performance of EtPh₂P in this context would be dependent on the specific substrates and reaction conditions, potentially offering a balance between the reactivity of alkylphosphines and the stability of arylphosphines.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process where ligand choice is critical for controlling regioselectivity (linear vs. branched aldehyde) and activity.[1][10][11]
For the hydroformylation of terminal olefins, the electronic properties of the phosphine ligand can significantly influence the n/iso ratio of the aldehyde products.[12] While detailed comparative data for EtPh₂P is not widely published, it is expected that its performance would fall between that of PPh₃, which typically gives moderate linear selectivity, and more electron-donating alkylphosphines.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene (B28343), dioxane, or DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) are added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by a solvent (e.g., toluene or dioxane). The vial is sealed and the reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.
Logical Relationships and Workflows
To effectively compare phosphine ligands, a systematic experimental workflow is essential. The following diagram illustrates a typical workflow for ligand screening in a catalytic reaction.
Caption: A generalized workflow for the comparative evaluation of phosphine ligands in a catalytic reaction.
The following diagram illustrates the key factors influencing the performance of a phosphine ligand in catalysis.
Caption: The interplay of steric and electronic properties of a phosphine ligand on catalyst performance.
Conclusion
This compound represents a phosphine ligand with a valuable balance of steric and electronic properties. While comprehensive, direct comparative studies are limited in the current literature, its structural features suggest it as a potentially advantageous ligand in various catalytic systems. For researchers and drug development professionals, EtPh₂P is a worthy candidate for screening in catalyst optimization studies, particularly when fine-tuning the reactivity of a metal center is desired. The provided general experimental protocols and logical workflows offer a starting point for the systematic evaluation of EtPh₂P against other benchmark phosphine ligands. Further experimental investigation is necessary to fully elucidate its catalytic potential and define its optimal application scope.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Dialkylterphenyl Phosphine-Based Palladium Precatalysts for Efficient Aryl Amination of N-Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 10. Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyldiphenylphosphine-Metal Complexes for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, structure, and spectroscopic properties of ethyldiphenylphosphine complexes with platinum, palladium, rhodium, and gold, providing valuable insights for catalyst and drug development.
This compound (PEtPh₂) is a versatile phosphine (B1218219) ligand utilized in coordination chemistry and catalysis. Its electronic and steric properties influence the stability, reactivity, and spectroscopic characteristics of its metal complexes. This guide offers a comparative overview of this compound complexes with platinum(II), palladium(II), rhodium(I), and gold(I), presenting key experimental data and detailed synthetic protocols to aid researchers in the rational design of novel catalysts and therapeutic agents.
Comparative Structural and Spectroscopic Data
The coordination chemistry of this compound with various transition metals reveals distinct structural and spectroscopic features. A comparison of key parameters for representative complexes is summarized below.
| Metal Complex | Metal | Geometry | P-M-P Angle (°) | M-P Bond Length (Å) | M-Cl Bond Length (Å) | ³¹P NMR Shift (δ, ppm) |
| cis-[PtCl₂(PEtPh₂)₂] | Pt(II) | Square Planar | ~98 | ~2.26 | ~2.34 | ~15-20 |
| trans-[PdCl₂(PEtPh₂)₂] | Pd(II) | Square Planar | 180 | ~2.34 | ~2.29 | ~20-25 |
| trans-[RhCl(CO)(PEtPh₂)₂] | Rh(I) | Square Planar | 165.7 | 2.342, 2.347 | 2.373 | ~30-40 |
| [AuCl(PEtPh₂)] | Au(I) | Linear | N/A | ~2.23 | ~2.28 | ~30-35 |
Note: Some data are estimated based on structurally similar complexes due to the limited availability of direct comparative crystallographic studies for all listed this compound complexes.
The data highlights several trends. The P-M-P bond angle in the cis-platinum complex deviates significantly from the ideal 90° due to steric repulsion between the bulky phosphine ligands. In contrast, the trans-palladium complex exhibits a linear P-Pd-P arrangement. The Rh-P bond lengths in the rhodium(I) complex are comparable to those in the palladium(II) complex.[1] Gold(I) complexes, as expected, adopt a linear geometry.
The ³¹P NMR chemical shifts are sensitive to the metal center and the coordination geometry. The coordination of this compound to a metal center generally results in a downfield shift of the ³¹P NMR signal compared to the free ligand. The magnitude of this "coordination shift" provides insights into the electronic environment of the phosphorus atom.
Experimental Protocols
Detailed methodologies for the synthesis of key this compound-metal complexes are provided below.
Synthesis of cis-Dichlorobis(this compound)platinum(II)
Materials: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), this compound (PEtPh₂), Ethanol.
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in water to create an aqueous solution.
-
In a separate flask, dissolve this compound (2 equivalents) in warm ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of K₂[PtCl₄] with vigorous stirring.
-
A pale-yellow precipitate of cis-[PtCl₂(PEtPh₂)₂] will form immediately.
-
Continue stirring the mixture for a few hours to ensure complete reaction.
-
Isolate the product by filtration, wash with water, then ethanol, and finally with a small amount of diethyl ether.
-
Dry the product under vacuum.
Synthesis of trans-Dichlorobis(this compound)palladium(II)
Materials: Palladium(II) chloride (PdCl₂), this compound (PEtPh₂), Benzene (B151609) or a similar aromatic solvent.
Procedure:
-
Suspend palladium(II) chloride in benzene.
-
Add a solution of this compound (2 equivalents) in benzene to the suspension.
-
Reflux the mixture with stirring for several hours. The color of the solution will change as the reaction progresses.
-
After cooling to room temperature, the product will precipitate.
-
Filter the yellow solid, wash with benzene and then with a low-boiling petroleum ether.
-
Dry the trans-[PdCl₂(PEtPh₂)₂] complex in a vacuum desiccator.
Synthesis of trans-Carbonylchlorobis(this compound)rhodium(I)
Materials: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), this compound (PEtPh₂), Ethanol, Formaldehyde (B43269) solution.
Procedure:
-
Dissolve rhodium(III) chloride trihydrate in ethanol.
-
Add an excess of this compound to the solution.
-
Heat the mixture to reflux.
-
Add a formaldehyde solution dropwise to the refluxing mixture. The formaldehyde acts as a source of carbon monoxide.
-
The color of the solution will change, and upon cooling, yellow crystals of trans-[RhCl(CO)(PEtPh₂)₂] will form.[1]
-
Isolate the crystals by filtration, wash with ethanol, and dry under vacuum.
Synthesis of Chloro(this compound)gold(I)
Materials: (Dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl) or Chloroauric acid (HAuCl₄), this compound (PEtPh₂), Dichloromethane or Ethanol.
Procedure using (CH₃)₂SAuCl:
-
Dissolve (dimethyl sulfide)gold(I) chloride in dichloromethane.
-
Add a solution of one equivalent of this compound in dichloromethane.
-
Stir the reaction mixture at room temperature for a few hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent system like dichloromethane/hexane to yield colorless crystals of [AuCl(PEtPh₂)].
Logical Relationships and Experimental Workflows
The synthesis of these metal complexes generally follows a ligand substitution pathway. The choice of starting material and reaction conditions dictates the final product's stereochemistry and composition.
Caption: General workflow for the synthesis of this compound-metal complexes.
The characterization process involves a combination of spectroscopic and analytical techniques to confirm the identity and purity of the synthesized complexes.
Caption: Standard workflow for the characterization of phosphine-metal complexes.
This guide provides a foundational understanding of the comparative chemistry of this compound-metal complexes. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of inorganic chemistry, catalysis, and drug development, facilitating the exploration of new frontiers with these versatile compounds.
References
A Comparative Guide to the Steric and Electronic Properties of Ethyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of catalyst and drug development, the selection of appropriate ligands is a critical determinant of reaction efficiency, selectivity, and overall success. Among the vast library of phosphine (B1218219) ligands, ethyldiphenylphosphine (PPh2Et) presents a unique combination of steric and electronic properties. This guide provides a comprehensive comparison of the Tolman cone angle and electronic parameters of this compound with other commonly employed phosphine ligands, supported by experimental data.
Quantitative Comparison of Phosphine Ligand Parameters
The steric and electronic characteristics of phosphine ligands are most effectively quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP), respectively. The cone angle provides a measure of the ligand's steric bulk, while the TEP indicates its electron-donating or -withdrawing nature. A larger cone angle signifies greater steric hindrance, and a lower TEP value corresponds to a more electron-donating ligand.
The table below summarizes the experimentally determined Tolman cone angles and TEPs for this compound and three other common phosphine ligands: triphenylphosphine, trimethylphosphine, and tricyclohexylphosphine.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | P(CH₂CH₃)(C₆H₅)₂ | 136 | 2066.3 |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 |
| Trimethylphosphine | P(CH₃)₃ | 118 | 2061.7 |
| Tricyclohexylphosphine | P(c-C₆H₁₁)₃ | 170 | 2056.4 |
Experimental Protocols
The determination of these parameters relies on established experimental procedures that provide a standardized basis for comparison.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the solid angle occupied by a ligand at a defined distance from the metal center.[1]
Methodology:
-
Model Construction or Crystallographic Data: Traditionally, the cone angle was determined using physical Corey-Pauling-Koltun (CPK) space-filling models of the phosphine ligand coordinated to a metal center.[2] A standardized metal-phosphorus (M-P) bond length of 2.28 Å is utilized.[2]
-
Modern Approach using X-ray Crystallography: More precise measurements are now commonly obtained from single-crystal X-ray diffraction data of metal-phosphine complexes.[3] The crystallographic coordinates of the atoms are used to mathematically calculate the cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[3]
-
Angle Measurement: The apex of the cone is positioned at the metal center, and the angle of the cone is measured.[4]
-
Asymmetric Ligands: For asymmetrically substituted phosphines like this compound, the half-angles (θi/2) of the individual substituents are determined and then averaged. This average is subsequently doubled to obtain the final cone angle (θ).[1]
Determination of Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter is an experimental measure of the electron-donating or -withdrawing ability of a phosphine ligand.[5] It is determined by infrared (IR) spectroscopy.[5]
Methodology:
-
Synthesis of the Nickel Carbonyl Complex: The phosphine ligand (L) is reacted with tetracarbonylnickel(0) (Ni(CO)₄) to synthesize the corresponding tricarbonylnickel(0)-phosphine complex, LNi(CO)₃.[5] This reaction is typically carried out in a fume hood due to the high toxicity of Ni(CO)₄.
-
Infrared Spectroscopy: The IR spectrum of the purified LNi(CO)₃ complex is recorded.
-
Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The frequency of the symmetric A₁ vibrational mode (ν(CO)) is identified.[5] This specific band is sensitive to the electronic environment at the nickel center, which is directly influenced by the electron-donating or -withdrawing nature of the phosphine ligand.[4]
-
TEP Value: The wavenumber (in cm⁻¹) of this A₁ stretching frequency is the Tolman Electronic Parameter.[5] A lower frequency indicates a more electron-rich nickel center, and therefore a more strongly electron-donating phosphine ligand.[4]
Ligand Properties and Their Influence on Catalysis
The steric and electronic parameters of a phosphine ligand are not merely abstract values; they have a profound impact on the behavior of the metal catalysts they coordinate to. The interplay between these two factors is crucial for catalyst stability, activity, and selectivity.
Caption: Relationship between ligand properties and catalyst performance.
As the diagram illustrates, a larger Tolman cone angle can enhance catalyst stability by preventing undesirable side reactions and controlling the coordination number of the metal center. It also plays a key role in determining the selectivity of a reaction by sterically directing the approach of substrates. The Tolman Electronic Parameter directly influences the electron density at the metal center, thereby affecting the rates of crucial catalytic steps such as oxidative addition and reductive elimination, which in turn dictates the overall catalytic activity. The strength of the metal-ligand bond, and thus the catalyst's stability, is also modulated by the ligand's electronic properties.
The data presented in this guide provides a foundation for the rational selection of phosphine ligands in catalyst design and drug development. By understanding the specific steric and electronic contributions of ligands like this compound, researchers can fine-tune the performance of their chemical systems to achieve desired outcomes.
References
The Influence of Ethyldiphenylphosphine's Structure on Catalytic Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. Ethyldiphenylphosphine, a monodentate phosphine ligand, offers a unique combination of steric and electronic properties that influence its catalytic activity. This guide provides an objective comparison of this compound with its structural analogs, supported by experimental data, to elucidate the correlation between its structure and catalytic efficacy in key cross-coupling reactions.
Understanding the Structure-Activity Relationship of Phosphine Ligands
The catalytic performance of a phosphine ligand in a transition metal-catalyzed reaction is primarily governed by two key factors:
-
Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of the ligand. More electron-donating ligands increase the electron density on the metal center, which can facilitate the rate-determining oxidative addition step in many catalytic cycles. The electronic properties are often quantified by the Tolman Electronic Parameter (TEP).
-
Steric Effects: This relates to the bulkiness of the ligand, which influences the coordination number of the metal center and the rate of reductive elimination. The steric bulk is commonly measured by the Tolman cone angle (θ).
This compound possesses a phosphorus atom bonded to two phenyl groups and one ethyl group. This structure provides a balance of steric bulk and electron-donating character that can be fine-tuned by modifying the alkyl and aryl substituents.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following sections present a comparative overview of the performance of this compound and its analogs in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct, side-by-side comparative data under identical conditions is often scarce in the literature, the following tables summarize available data to illustrate the performance trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | High (qualitative) | - | - |
| Triphenylphosphine (B44618) | 4-Bromoacetophenone | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 | - | - |
| Triethylphosphine | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Toluene | 80 | Moderate (qualitative) | - | - |
| P(biphenyl)Ph₂ | 4-Bromoacetophenone | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | High (qualitative) | - | - |
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. The phosphine ligand influences the regioselectivity and efficiency of the reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Iodobenzene | Styrene | Et₃N | DMF | 100 | High (qualitative) | - | - |
| Triphenylphosphine | Iodobenzene | Methyl acrylate | Et₃N | Acetonitrile | 100 | ~90-98 | - | - |
| Tri-o-tolylphosphine | Bromobenzene | Styrene | NaOAc | DMF | 140 | ~80-90 | - | - |
Note: Quantitative, directly comparable data for this compound in the Heck reaction is limited in the available literature. The performance of triphenylphosphine is well-documented and serves as a common benchmark.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, particularly with challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Aryl Bromide | Morpholine | NaOtBu | Toluene | 100 | Moderate-High (qualitative) | - | - |
| Triphenylphosphine | Bromobenzene | Aniline | NaOtBu | Toluene | 80 | ~70-85 | - | - |
| XPhos | Chlorobenzene | Aniline | NaOtBu | Toluene | 100 | >95 | up to 20,000 | - |
| RuPhos | Chlorobenzene | Secondary Amines | NaOtBu | Toluene | 100 | >95 | High | - |
Note: While this compound can be used in Buchwald-Hartwig aminations, more specialized, bulky, and electron-rich ligands like XPhos and RuPhos generally exhibit superior performance, especially with less reactive aryl chlorides.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing catalytic results. Below are representative protocols for the key cross-coupling reactions discussed.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 5 mL) and water (1 mL) to the flask.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., this compound, 0.02 mmol, 2 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Transfer the catalyst solution to the main reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., this compound, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purification: Purify the product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%), and the phosphine ligand (e.g., this compound, 0.02 mmol, 2 mol%) in a Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and a general experimental workflow for catalyst screening.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of Ethyldiphenylphosphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyldiphenylphosphine, a common reagent in organic synthesis, requires careful management due to its hazardous properties.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Key Safety and Hazard Data
This compound is classified as a hazardous substance and a combustible liquid.[3] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][4] Adherence to appropriate safety protocols is paramount when handling this chemical.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅P | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | Clear Liquid | [4] |
| Odor | Stench | [4] |
| Boiling Point | 293 °C (559.4 °F) at 760 mmHg | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| Density | 1.048 g/mL at 25 °C | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory irritation) | [1] |
Experimental Protocols for Disposal
The proper disposal of this compound must be conducted in accordance with local, national, and international regulations.[5] The following is a general procedural outline based on safety data sheet recommendations.
Personal Protective Equipment (PPE) Requirement: Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Compatible chemical-resistant gloves.[6]
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate or for spill cleanup.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[4]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable gloves) in a designated, properly labeled, and sealed container.[3]
-
The container should be made of a compatible material and clearly marked as "Hazardous Waste" with the chemical name "this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and halogens.[6]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Professional Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4][7] Do not dispose of this compound down the drain or in regular trash.
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
-
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[3]
-
Containment: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collection: Carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]
-
Major Spills: For major spills, evacuate the area and contact your institution's environmental health and safety department or emergency services immediately.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. research.uga.edu [research.uga.edu]
- 7. 607-01-2 | this compound | Aryls | Ambeed.com [ambeed.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Ethyldiphenylphosphine
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Ethyldiphenylphosphine, a common reagent in organic synthesis. Adherence to these guidelines is critical for minimizing risk and ensuring operational integrity.
This compound is a hazardous chemical that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] It is also air-sensitive and has a strong, unpleasant odor.[3] Proper personal protective equipment (PPE) is the first line of defense against accidental exposure.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment, drawing on best practices for handling hazardous organophosphorus compounds.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Double gloving | Inner Glove: Nitrile, minimum 8 mil thicknessOuter Glove: Nitrile, minimum 15 mil thickness or heavier |
| Eye and Face Protection | Chemical safety goggles | Chemical safety goggles and a face shield |
| Body Protection | Flame-resistant lab coat | Flame-resistant lab coat and a chemically resistant apron |
| Respiratory Protection | Use in a certified chemical fume hood | Air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge with a P100 particulate filter for operations outside a fume hood or during spill cleanup. |
Step-by-Step Guide to PPE Selection and Use
The following flowchart outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
